H4R antagonist 1
Description
The exact mass of the compound this compound is 334.02900 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(12-bromo-2,3,4,5,8,10-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN8/c1-13-7-4-19(5-7)10-11-16-17-18-20(11)8-2-6(12)3-14-9(8)15-10/h2-3,7,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGICUHMULRYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of H4R Antagonists: A Technical Guide for Drug Development Professionals
November 2025
Abstract
The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a critical regulator of immune and inflammatory responses. Its involvement in conditions such as atopic dermatitis, pruritus, asthma, and allergic rhinitis has positioned it as a promising therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of H4R antagonists. It details the molecular signaling cascades initiated by H4R activation and the subsequent blockade by its antagonists. This document summarizes key quantitative data for prominent H4R antagonists, offers detailed experimental protocols for their characterization, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to the Histamine H4 Receptor
The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family.[1] Unlike the other three histamine receptors, H4R is primarily found on cells of the immune system, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[2][3] This specific expression pattern underscores its significant role in modulating immune responses and inflammation.
Histamine, the endogenous ligand for H4R, is a key mediator in allergic reactions.[4] Upon binding to H4R, histamine initiates a signaling cascade that leads to various cellular responses, including chemotaxis (the directed movement of cells), cytokine and chemokine production, and calcium mobilization.[5] These processes are integral to the inflammatory cascade. Consequently, antagonizing the H4R presents a targeted therapeutic strategy to mitigate these inflammatory effects.
Mechanism of Action of H4R Antagonists
H4R antagonists function by competitively binding to the H4 receptor, thereby blocking the binding of endogenous histamine. This blockade prevents the receptor from adopting its active conformation, thus inhibiting the downstream signaling pathways that are normally triggered by histamine.
G Protein Coupling and Downstream Signaling
The H4R primarily couples to the Gi/o family of G proteins. Upon histamine binding, the activated H4R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.
H4R antagonists, by preventing receptor activation, inhibit these downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. H4R antagonists block this effect, preventing the histamine-induced reduction in cAMP.
-
Modulation of Phospholipase C (PLC) and Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a crucial signal for cellular processes like chemotaxis and degranulation. H4R antagonists abrogate this histamine-induced calcium mobilization.
-
MAPK Pathway Regulation: H4R activation has also been linked to the regulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell proliferation, differentiation, and inflammation. Antagonists can modulate these effects by blocking the initial receptor activation.
-
β-Arrestin Recruitment: Interestingly, some H4R ligands exhibit biased agonism. For instance, the well-characterized antagonist JNJ7777120 has been shown to recruit β-arrestin without activating G proteins, highlighting the complexity of H4R signaling and the potential for developing functionally selective antagonists.
Below is a diagram illustrating the H4R signaling pathway and the point of intervention for antagonists.
Quantitative Data for H4R Antagonists
The development of potent and selective H4R antagonists is a key focus of research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50, pA2) of several notable H4R antagonists.
Table 1: Binding Affinity (Ki) of H4R Antagonists
| Compound | Human H4R Ki (nM) | Rat H4R Ki (nM) | Mouse H4R Ki (nM) | Selectivity over H1/H2/H3 | Reference(s) |
| JNJ 7777120 | 4.5 | - | - | >1000-fold | |
| Toreforant (JNJ-39758979) | 8.4 ± 2.2 | Potent | - | Excellent | |
| ZPL-3893787 (Adriforant) | - | - | - | Selective | |
| A-943931 | 5 | 4 | - | >190-fold | |
| Thioperamide | - | pKi = 7.8 (H3R) | - | Dual H3/H4 antagonist | |
| VUF 6002 | - | - | - | Selective |
Table 2: Functional Potency of H4R Antagonists
| Compound | Assay | Species | Potency | Reference(s) |
| JNJ 7777120 | Inhibition of histamine-induced mast cell migration | Human | IC50 = 4.5 nM | |
| A-943931 | Calcium Flux (FLIPR) | Human, Rat, Mouse | Kb < 5.7 nM | |
| Toreforant (JNJ-39758979) | Inhibition of histamine-induced eosinophil shape change | Human | - | |
| ZPL-3893787 (Adriforant) | Clinical trial in atopic dermatitis | Human | 30 mg once daily showed efficacy | |
| A-943931 | Zymosan-induced peritonitis | Mouse | ED50 = 33-34 µmol/kg | |
| VUF 6002 | Carrageenan-induced paw edema | Rat | Significant reduction at 10 mg/kg |
Detailed Experimental Protocols
The characterization of H4R antagonists relies on a suite of in vitro and cellular assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the H4R by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human H4 receptor (e.g., from HEK293 or CHO cells)
-
Radioligand: [³H]-Histamine
-
Test H4R antagonist
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation fluid and counter
-
96-well plates
Procedure:
-
Preparation: Prepare serial dilutions of the test antagonist. Dilute the cell membranes and [³H]-Histamine in assay buffer to the desired concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Histamine (at a concentration near its Kd), and varying concentrations of the test antagonist. Include wells for total binding (no antagonist) and non-specific binding.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines the ability of an antagonist to block the histamine-induced inhibition of cAMP production.
Materials:
-
Cells expressing H4R (e.g., CHO-K1 or HEK293)
-
Histamine
-
Test H4R antagonist
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and plates
Procedure:
-
Cell Plating: Seed the H4R-expressing cells in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for the time specified by the cAMP assay kit manufacturer (usually 30-60 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to inhibit the histamine-induced increase in intracellular calcium.
Materials:
-
H4R-expressing cells (may require co-expression of a promiscuous G-protein like Gα16 to couple to calcium signaling)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine
-
Test H4R antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with different concentrations of the test antagonist.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a solution of histamine and continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the response against the logarithm of the antagonist concentration to determine the IC50.
Mast Cell Chemotaxis Assay
This assay assesses the ability of an antagonist to block histamine-induced migration of mast cells.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells or a mast cell line)
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane)
-
Histamine
-
Test H4R antagonist
-
Assay medium (e.g., RPMI with 1% BSA)
Procedure:
-
Cell Preparation: Resuspend mast cells in assay medium. Pre-incubate a portion of the cells with the test antagonist.
-
Assay Setup: Add assay medium containing histamine to the lower chamber of the Transwell plate.
-
Add the mast cell suspension (with or without antagonist) to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for cell migration.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the histamine-only control.
Below is a workflow diagram for a typical H4R antagonist characterization cascade.
Conclusion
H4R antagonists represent a promising class of therapeutic agents for a variety of inflammatory and immune-mediated disorders. Their mechanism of action, centered on the competitive blockade of histamine binding and subsequent inhibition of Gi/o-mediated signaling pathways, provides a targeted approach to modulating the immune response. A thorough understanding of the molecular pharmacology, supported by robust in vitro and in vivo characterization using the assays detailed in this guide, is essential for the successful development of novel and effective H4R-targeted therapies. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug developers in this dynamic field.
References
- 1. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Structural insights into ligand recognition and G protein preferences across histamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of the Potent and Selective Histamine H4 Receptor Antagonist JNJ 7777120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of JNJ 7777120, a pioneering potent and selective antagonist of the histamine H4 receptor (H4R). JNJ 7777120 has been a critical tool in elucidating the physiological and pathophysiological roles of the H4R, particularly in inflammatory and immune responses.[1][2]
Introduction to the Histamine H4 Receptor
The histamine H4 receptor is the most recently identified member of the histamine receptor family, which also includes the H1, H2, and H3 receptors.[3] All are G protein-coupled receptors (GPCRs) that mediate the diverse effects of histamine throughout the body.[4] The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, suggesting a crucial role in the regulation of immune and inflammatory processes.[3]
Activation of the H4R by histamine is primarily coupled to Gαi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. Emerging evidence also points to H4R signaling through β-arrestin pathways.
Given its expression profile and signaling mechanisms, the H4R has emerged as a promising therapeutic target for a range of inflammatory and autoimmune disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus. The development of selective H4R antagonists is therefore a key area of research in modern drug discovery.
Discovery of JNJ 7777120
The discovery of JNJ 7777120, chemically known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, marked a significant milestone in H4R pharmacology. It was the first potent and selective, non-imidazole H4R antagonist to be identified, providing researchers with a valuable chemical probe to investigate the receptor's function. The discovery process involved high-throughput screening of compound libraries followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of indole carboxamide derivatives were instrumental in the development of JNJ 7777120.
Synthesis of JNJ 7777120
The synthesis of JNJ 7777120 and its analogues has been described in the scientific literature. A general synthetic scheme is outlined below.
Caption: Synthetic pathway for JNJ 7777120.
Pharmacological Profile of JNJ 7777120
JNJ 7777120 exhibits a pharmacological profile characterized by high potency and selectivity for the H4R.
In Vitro Pharmacology
The in vitro pharmacological properties of JNJ 7777120 have been extensively characterized using a variety of assays.
Table 1: In Vitro Pharmacological Data for JNJ 7777120
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | 4.5 nM | Radioligand Binding Assay | |
| Mouse | - | - | - | |
| Rat | - | - | - | |
| Functional Antagonism (pA2) | Human | 8.1 | cAMP Reporter Gene Assay | - |
| Selectivity | Human | >1000-fold vs. H1R, H2R, H3R | Radioligand Binding Assays | |
| In Vitro Efficacy | Mouse | Inhibition of histamine-induced mast cell chemotaxis and calcium influx | Cellular Functional Assays |
In Vivo Pharmacology and Pharmacokinetics
JNJ 7777120 has demonstrated efficacy in various animal models of inflammation and has suitable pharmacokinetic properties for in vivo studies.
Table 2: In Vivo and Pharmacokinetic Data for JNJ 7777120
| Parameter | Species | Value | Model/Assay | Reference |
| In Vivo Efficacy | Mouse | Significant reduction of neutrophil infiltration | Zymosan-induced peritonitis | |
| Mouse | Attenuation of scratching behavior and dermatitis | Chronic allergic dermatitis model | ||
| Mouse | Reduction of inflammatory cell influx and epidermal thickening | Atopic dermatitis model | ||
| Oral Bioavailability | Rat | ~30% | Pharmacokinetic study | |
| Dog | ~100% | Pharmacokinetic study | ||
| Half-life (t1/2) | Rat | ~3 hours | Pharmacokinetic study | |
| Dog | ~3 hours | Pharmacokinetic study |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize JNJ 7777120 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Cell membranes from HEK293 cells transiently or stably expressing the human H4R are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-histamine) and a range of concentrations of the unlabeled test compound (JNJ 7777120). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the histamine-induced inhibition of cAMP production.
Caption: Workflow for a cAMP functional assay.
Protocol:
-
Cell Culture: Cells stably expressing the H4R (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Assay Procedure: Cells are harvested and pre-incubated with varying concentrations of the antagonist (JNJ 7777120).
-
Stimulation: The cells are then stimulated with forskolin (to elevate basal cAMP levels) and a fixed concentration of histamine (agonist) that produces a submaximal response (e.g., EC80).
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.
-
Data Analysis: The ability of JNJ 7777120 to reverse the histamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data are analyzed to determine the antagonist's potency, often expressed as a pA2 value.
Mast Cell Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of mast cells towards a chemoattractant.
Caption: Workflow for a mast cell chemotaxis assay.
Protocol:
-
Cell Preparation: Bone marrow-derived mast cells (BMMCs) are cultured and sensitized.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate with a porous membrane) is used. The lower chamber is filled with media containing a chemoattractant (e.g., histamine).
-
Cell Treatment: Mast cells are pre-incubated with various concentrations of JNJ 7777120.
-
Cell Seeding: The treated mast cells are placed in the upper chamber of the Transwell plate.
-
Incubation: The plate is incubated for several hours to allow the mast cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer or flow cytometry, or by using a fluorescent dye.
H4R Signaling Pathways
The primary signaling pathway for the H4R is through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Other signaling events include calcium mobilization and MAPK activation.
Caption: Histamine H4 Receptor signaling pathway.
Conclusion
JNJ 7777120 has been an invaluable pharmacological tool for understanding the role of the histamine H4 receptor in health and disease. Its high potency and selectivity have enabled researchers to probe the function of the H4R in various in vitro and in vivo models, solidifying its importance as a therapeutic target for inflammatory and immune-mediated conditions. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of histamine receptor pharmacology and drug development. While JNJ 7777120 itself did not progress to clinical use due to off-target effects at high doses, the knowledge gained from its study has paved the way for the development of second-generation H4R antagonists with improved safety profiles.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of H4R Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a range of inflammatory and immune-mediated disorders. As a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, its modulation offers the potential to treat conditions such as atopic dermatitis, asthma, and allergic rhinitis. The development of potent and selective H4R antagonists has been a key focus of medicinal chemistry efforts. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of major H4R antagonist scaffolds, details key experimental protocols for their evaluation, and visualizes the underlying biological and developmental pathways.
Core Structure-Activity Relationships of H4R Antagonists
The exploration of H4R antagonists has led to the identification of several key chemical scaffolds. The SAR for these series reveals critical insights into the molecular features required for high-affinity binding and functional antagonism.
2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core has proven to be a highly fruitful starting point for the development of potent H4R antagonists. A notable example from this class is JNJ 39758979 , which advanced to clinical trials.[1][2] SAR studies on this scaffold have revealed several key determinants of activity.
| Compound/Series | R1 | R2 | hH4R Ki (nM) | pA2 |
| JNJ 39758979 | 4-methylpiperazin-1-yl | 4-cyanophenyl | 12.5 | 7.9 |
| Analog Series 1 | Varied basic amines | Substituted phenyls | 5 - 50 | 7.5 - 8.3 |
| Analog Series 2 | Acyclic amines | Heterocyclic rings | 20 - 100 | 7.0 - 7.8 |
Table 1: Representative SAR data for 2,4-diaminopyrimidine H4R antagonists.
Key SAR insights for the 2,4-diaminopyrimidine scaffold include:
-
The 2-amino group is crucial for activity, likely forming a key hydrogen bond interaction within the receptor binding pocket.
-
A basic amine moiety at the 4-position , often a piperazine or related cyclic amine, is generally required for high affinity. This group is believed to interact with an acidic residue in the receptor.
-
The nature of the substituent at the 6-position significantly influences potency and selectivity. Aromatic and heteroaromatic groups are well-tolerated and can be modified to fine-tune physicochemical properties.
Indole Carboxamide Scaffold
The indole carboxamide scaffold was one of the earliest to be explored and led to the discovery of the widely used research tool, JNJ 7777120 .[2][3] This compound has been instrumental in elucidating the in vitro and in vivo functions of the H4R.
| Compound | R-group on Piperazine | hH4R Ki (nM) | Selectivity over H1R/H2R/H3R |
| JNJ 7777120 | Methyl | 13 | >1000-fold |
| Analog 1 | Ethyl | 25 | >800-fold |
| Analog 2 | Cyclopropyl | 18 | >1200-fold |
Table 2: SAR data for selected indole carboxamide H4R antagonists.
SAR studies of the indole carboxamide series have highlighted:
-
The 5-chloro substituent on the indole ring contributes significantly to high affinity.
-
The carboxamide linker is an effective way to connect the indole core to a basic amine.
-
A small alkyl substituent on the distal nitrogen of the piperazine ring , such as a methyl group, is optimal for potency.
Other Notable Scaffolds
Beyond the two major classes above, several other scaffolds have been investigated for H4R antagonism, including azines, quinazolines, and quinoxalines.[3] These efforts aim to identify novel intellectual property and to develop antagonists with improved pharmacokinetic and safety profiles.
Experimental Protocols
The characterization of H4R antagonists relies on a suite of in vitro assays to determine binding affinity and functional activity.
H4R Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H4R.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-histamine or a high-affinity radiolabeled antagonist) for binding to membranes prepared from cells expressing the H4R.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells (or other suitable host cells) stably or transiently expressing the human H4R.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
H4R cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, which is a hallmark of H4R activation through its coupling to Gi/o proteins.
Principle: H4R activation by an agonist (e.g., histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect, restoring cAMP levels.
Methodology:
-
Cell Culture and Plating:
-
Use cells expressing the H4R (e.g., HEK293-hH4R).
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of an H4R agonist (e.g., histamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate basal adenylyl cyclase activity.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.
-
The pA2 value, a measure of antagonist potency, can be calculated from the IC50 values obtained at different agonist concentrations using a Schild plot analysis.
-
H4R Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, which can occur through G protein beta-gamma subunit-mediated activation of phospholipase C.
Principle: Activation of the H4R can lead to an increase in intracellular calcium ([Ca²⁺]i). A fluorescent calcium indicator dye is used to detect these changes. An antagonist will block the agonist-induced calcium flux.
Methodology:
-
Cell Preparation and Dye Loading:
-
Use cells co-expressing the H4R and a promiscuous G protein such as Gα16, or a cell line where H4R activation naturally leads to a calcium response.
-
Plate the cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubate the cells to allow for dye uptake and de-esterification.
-
-
Assay Procedure:
-
Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Add a fixed concentration of an H4R agonist while continuously monitoring the fluorescence signal.
-
-
Data Analysis:
-
The increase in fluorescence intensity upon agonist addition corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response as a function of the log concentration of the antagonist.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizing H4R Pathways and Development
H4R Signaling Pathway
H4R Signaling Cascade
Experimental Workflow for H4R Antagonist SAR Studies
H4R Antagonist Development Workflow
Logical Evolution of H4R Antagonist Scaffolds
Evolution of H4R Antagonist Chemical Scaffolds
References
Pharmacological Profile of the H4R Antagonist JNJ 7777120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of the histamine H4 receptor (H4R) antagonist, JNJ 7777120. This document details its binding affinity, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in the field of H4R-targeted therapeutics.
Introduction to H4R and JNJ 7777120
The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] Its role in modulating immune and inflammatory responses has made it an attractive target for the development of novel therapeutics for a range of disorders, including allergic rhinitis, asthma, atopic dermatitis, and pruritus.[1][3]
JNJ 7777120, also known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was the first potent and selective, non-imidazole antagonist developed for the H4 receptor.[4] It has been extensively used as a research tool to elucidate the physiological and pathophysiological roles of the H4R. While its development for clinical use was halted due to unfavorable pharmacokinetic and toxicity profiles in preclinical species, the data generated for JNJ 7777120 remain invaluable for the continued development of new H4R antagonists.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for JNJ 7777120, providing a clear comparison of its pharmacological properties across various assays and species.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species/Cell Line | Assay Type | Value | Reference |
| Ki | Human H4R | Radioligand Binding | 4.5 nM | |
| Human H4R | [3H]histamine competition binding | 4.1 nM | ||
| pA2 | Human H4R | cAMP Assay | 7.9 | |
| IC50 | Human H4R | Radioligand Binding | 4.5 nM | |
| Human Eosinophil Chemotaxis | Chemotaxis Assay | 86 nM | ||
| Murine Bone-Marrow Mast Cell Chemotaxis | Chemotaxis Assay | 40 nM |
Table 2: Selectivity Profile
| Receptor | Selectivity Fold (over H4R) | Reference |
| Histamine H1 Receptor | >1000 | |
| Histamine H2 Receptor | >1000 | |
| Histamine H3 Receptor | >1000 | |
| Other Receptors (panel of 50) | No significant cross-reactivity |
Table 3: In Vivo Efficacy
| Animal Model | Species | Endpoint | Dose | % Inhibition/Effect | Reference |
| Zymosan-induced Peritonitis | Mouse | Neutrophil Infiltration | - | Significant Blockade | |
| Croton Oil-induced Ear Edema | CD-1 Mouse | Ear Edema | 30-100 mg/kg, s.c. | Dose-dependent inhibition | |
| Hapten-induced Pruritus (TNCB) | HR-1 Mouse | Scratching Behavior | 10 and 30 mg/kg | Dose-dependent reduction | |
| Carrageenan-induced Acute Inflammation | Rat | Paw Edema & Thermal Hyperalgesia | 10 and 30 mg/kg, s.c. | Significant reduction | |
| LPS-induced TNF-α Production | BALB/c Mouse | Serum TNF-α levels | 20 mg/kg, p.o. | Dramatic reduction |
Table 4: Pharmacokinetic Parameters
| Species | Bioavailability | Half-life (t1/2) | AUC | Reference |
| Rat | ~30% | ~3 h | 7 h•µM/l (10 mg/kg, p.o.) | |
| Dog | ~100% | ~3 h | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in H4R signaling and the experimental procedures used to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
H4 Receptor Signaling Pathway
Caption: H4 Receptor Signaling Pathway and Point of Antagonism by JNJ 7777120.
Experimental Workflow: In Vitro Antagonist Characterization
Caption: A typical experimental workflow for the in vitro characterization of an H4R antagonist.
Logical Relationship of Pharmacological Effects
Caption: Logical relationship between the in vitro and in vivo pharmacological effects of JNJ 7777120.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human H4 receptor.
-
Radioligand: [3H]-Histamine.
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of the test compound (JNJ 7777120) in assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]-histamine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional antagonism of a test compound on H4R-mediated calcium release.
Materials:
-
Cells: HEK293 cells stably expressing the human H4 receptor.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: Histamine.
-
Fluorometric Plate Reader.
Procedure:
-
Seed the H4R-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compound (JNJ 7777120) and a fixed concentration of histamine (EC80).
-
Add the test compound to the cells and incubate for a short period.
-
Measure the baseline fluorescence using the plate reader.
-
Add the histamine solution to the wells and immediately measure the change in fluorescence intensity over time.
-
The inhibition of the histamine-induced calcium signal by the test compound is used to determine its IC50 value.
Mast Cell Chemotaxis Assay
Objective: To assess the ability of a test compound to inhibit H4R-mediated mast cell migration.
Materials:
-
Cells: Mouse bone marrow-derived mast cells (BMMCs).
-
Chemoattractant: Histamine.
-
Assay Chamber: Transwell inserts (5 or 8 µm pore size).
-
Assay Medium: RPMI-1640 with 0.1% BSA.
Procedure:
-
Place the Transwell inserts into a 24-well plate.
-
Add assay medium containing histamine to the lower chamber.
-
Pre-incubate the BMMCs with various concentrations of the test compound (JNJ 7777120) or vehicle.
-
Add the pre-incubated BMMCs to the upper chamber of the Transwell insert.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.
-
Remove the non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound to determine the IC50.
Zymosan-Induced Peritonitis in Mice
Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound.
Materials:
-
Animals: Male BALB/c mice.
-
Inflammatory Agent: Zymosan A from Saccharomyces cerevisiae.
-
Vehicle: Saline or other appropriate vehicle for the test compound.
-
Test Compound: JNJ 7777120.
Procedure:
-
Administer the test compound (e.g., 20 mg/kg, p.o.) or vehicle to the mice.
-
After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal (i.p.) injection of zymosan (e.g., 1 mg in sterile saline).
-
At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate by lavage with phosphate-buffered saline (PBS).
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts (e.g., neutrophils, macrophages) on cytospin preparations of the lavage fluid stained with a suitable stain (e.g., Diff-Quik).
-
The reduction in the number of infiltrating inflammatory cells in the test compound-treated group compared to the vehicle group indicates anti-inflammatory activity.
Croton Oil-Induced Ear Edema in Mice
Objective: To assess the topical or systemic anti-inflammatory activity of a test compound in a model of acute skin inflammation.
Materials:
-
Animals: Male CD-1 mice.
-
Irritant: Croton oil solution in acetone.
-
Test Compound: JNJ 7777120.
-
Positive Control: Dexamethasone.
Procedure:
-
Administer the test compound systemically (e.g., 30-100 mg/kg, s.c.) or topically to the ear.
-
After the appropriate pre-treatment time, apply a fixed volume of croton oil solution to the inner surface of the right ear. The left ear receives the vehicle (acetone) only.
-
After a specific time (e.g., 6 hours), euthanize the mice.
-
Remove a standard-sized punch biopsy from both the right (inflamed) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the edema in the treated group to the vehicle-treated control group.
Conclusion
JNJ 7777120 has been a pivotal tool in understanding the role of the H4 receptor in health and disease. Its high affinity, selectivity, and demonstrated efficacy in various preclinical models of inflammation and pruritus have solidified the H4R as a valid therapeutic target. While JNJ 7777120 itself did not progress to clinical use, the wealth of pharmacological data and the established experimental protocols detailed in this guide provide a solid foundation for the development of the next generation of H4R antagonists with improved drug-like properties. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing novel treatments for inflammatory and allergic conditions.
References
In Vitro Characterization of H4R Antagonist "Compound X": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, has emerged as a significant target for therapeutic intervention in inflammatory and immune disorders.[1][2][3] Its activation is implicated in mast cell and eosinophil chemotaxis, cytokine release, and the modulation of immune responses.[1][2] This document provides a comprehensive in vitro characterization of "Compound X," a novel and selective H4R antagonist. Detailed methodologies for key assays, including receptor binding, functional activity, and selectivity profiling, are presented alongside a summary of its pharmacological profile.
Introduction to the Histamine H4 Receptor
Discovered at the turn of the millennium, the H4R is the most recent addition to the histamine receptor family. Unlike the H1, H2, and H3 receptors, H4R is primarily found on cells of the immune system, such as mast cells, eosinophils, basophils, dendritic cells, and T cells. The H4R couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling cascade triggers various cellular responses, including chemotaxis and cytokine production, positioning H4R as a critical mediator in allergic and inflammatory conditions like asthma, atopic dermatitis, and pruritus. Consequently, antagonists of H4R are being actively investigated as potential anti-inflammatory and immunomodulatory agents. This guide details the in vitro pharmacological profile of a promising new H4R antagonist, herein referred to as Compound X.
Binding Affinity at the Human H4 Receptor
The initial step in characterizing Compound X was to determine its binding affinity for the human H4 receptor (hH4R). A radioligand displacement assay was employed to quantify the compound's ability to compete with a known high-affinity radioligand for binding to the receptor.
Table 1: hH4R Binding Affinity of Compound X
| Compound | Receptor | Assay Type | Radioligand | Kᵢ (nM) |
| Compound X | Human H4R | Radioligand Displacement | [³H]-Histamine | 16 |
Kᵢ represents the inhibitory constant, indicating the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies higher binding affinity.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation : Membranes were prepared from HEK293T cells transiently transfected with the human H4R gene. Cells were harvested, homogenized in a cold buffer (50 mM Tris-HCl), and centrifuged to pellet the membranes, which were then stored at -80°C.
-
Assay Conditions : The binding assays were conducted in a 96-well plate format in a total volume of 250 µL of binding buffer (50 mM Tris-HCl).
-
Displacement Assay : Crude membrane extracts were incubated with a fixed concentration of [³H]-Histamine and varying concentrations of the unlabeled antagonist (Compound X).
-
Incubation : The reaction mixture was incubated for 60 minutes at room temperature to reach equilibrium.
-
Separation : Bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection : The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis : Competition binding data were analyzed using non-linear regression to determine the IC₅₀ value (the concentration of antagonist that displaces 50% of the radioligand). The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Antagonism Assessment
To determine if the binding of Compound X translates into functional antagonism, its ability to inhibit histamine-induced cellular responses was evaluated. Since H4R is coupled to Gαi/o proteins, its activation inhibits forskolin-stimulated cAMP production. Therefore, a cAMP inhibition assay is a standard method to measure the functional potency of H4R antagonists.
Table 2: Functional Potency of Compound X
| Compound | Assay Type | Cell Line | Agonist | IC₅₀ (nM) |
| Compound X | cAMP Inhibition Assay | HEK293-hH4R | Histamine | 45 |
IC₅₀ represents the concentration of an antagonist that inhibits 50% of the maximal response induced by an agonist.
H4R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Histamine H4 Receptor upon activation by histamine and its inhibition by an antagonist.
References
The Histamine H4 Receptor: A Technical Guide to Antagonist Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the histamine H4 receptor (H4R), a critical target in immunology and inflammation. We present a detailed overview of antagonist binding affinities, comprehensive experimental protocols for their determination, and visual representations of the core signaling pathways and experimental workflows.
Introduction
The histamine H4 receptor is the most recently identified member of the histamine receptor family, a group of G protein-coupled receptors (GPCRs).[1] Primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells, the H4R is a key modulator of immune and inflammatory responses.[2][3] Its activation is implicated in the chemotaxis of these cells, contributing to the inflammatory cascade in conditions like asthma, atopic dermatitis, and pruritus.[1][3] Consequently, the development of potent and selective H4R antagonists is a significant area of interest for novel anti-inflammatory and anti-allergic therapies. This guide focuses on the critical aspect of drug development: the characterization of antagonist binding affinity to the H4 receptor.
H4R Antagonist Target Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a tighter binding interaction. The half-maximal inhibitory concentration (IC50) is an operational measure of a compound's functional strength. Below is a summary of binding affinities for several well-characterized H4R antagonists against the human H4 receptor (hH4R).
| Compound | Chemical Class | hH4R Ki (nM) | Selectivity Profile |
| JNJ 7777120 | Indole Carboxamide | 4.5 | >1000-fold vs. H1R, H2R, H3R |
| Toreforant (JNJ-38518168) | 2,4-Diaminopyrimidine | 8.4 | High selectivity over other histamine receptors |
| VUF-6002 (JNJ-10191584) | Benzimidazole Carboxamide | 26 | >540-fold vs. H3R |
| A-943931 | 2-Aminopyrimidine | ~5 | Potent and selective for H4R |
| JNJ 39758979 | 6-Alkyl-2,4-diaminopyrimidine | Potent Antagonist | Selective for H4R |
| Thioperamide | Imidazole | ~27 | Dual H3R/H4R antagonist |
| ZPL-389 (Adriforant) | N/A | Potent Antagonist | Selective for H4R |
| UR-63325 (Seliforant) | 2-Aminopyrimidine | Potent Antagonist | Selective for H4R |
Core Signaling Pathways
The H4R primarily couples to the Gαi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the H4R pathway involves the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.
Caption: H4R Gαi/o and β-arrestin signaling pathways.
Experimental Protocols
Accurate determination of binding affinity is fundamental. The following sections detail the standard methodologies used to characterize H4R antagonists.
Cell Culture and Membrane Preparation
This protocol describes the generation of crude cell membranes from a stable cell line overexpressing the target receptor, a critical first step for in vitro binding assays.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with the human histamine H4 receptor gene are commonly used.
-
Culture Conditions: Cells are cultured in T175 flasks at 37°C in a 5% CO2 humidified atmosphere. The growth medium is typically DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., puromycin) to maintain receptor expression.
-
Harvesting:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Dislodge cells using a cell scraper in the presence of fresh, ice-cold PBS.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
-
Membrane Preparation:
-
Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) supplemented with a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate Assay Buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquots of the membrane preparation can be stored at -80°C until use.
-
Radioligand Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the H4R.
-
Materials:
-
H4R-expressing cell membranes.
-
Radioligand: Typically [3H]-Histamine.
-
Unlabeled test antagonist at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C or GF/B).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer, a fixed concentration of [3H]-Histamine (typically at or below its Kd value), and a range of concentrations of the unlabeled antagonist.
-
To initiate the binding reaction, add the cell membrane preparation (typically 10-50 µg protein per well).
-
Define wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known H4R ligand, e.g., 10 µM JNJ 7777120).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for H4R antagonist affinity determination.
Functional Assay: [35S]GTPγS Binding
This is a functional assay that measures the first step in G protein activation. Antagonists are characterized by their ability to inhibit agonist-stimulated [35S]GTPγS binding.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to accumulate a measurable signal.
-
Procedure:
-
Pre-incubate H4R membranes with the test antagonist at various concentrations.
-
Add a fixed, sub-maximal concentration of an H4R agonist (e.g., histamine) to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.
-
Quantify the filter-bound radioactivity.
-
-
Data Analysis: The data is analyzed to determine the IC50 of the antagonist for inhibiting the agonist-stimulated signal. This provides a functional measure of the antagonist's potency.
Conclusion
The histamine H4 receptor remains a compelling target for the development of new therapeutics for a range of inflammatory and immune disorders. A thorough understanding and precise characterization of antagonist binding affinity are paramount for successful drug discovery and development. The data, protocols, and conceptual frameworks provided in this guide offer a comprehensive resource for professionals engaged in H4R research, facilitating the identification and optimization of novel antagonist candidates.
References
The Histamine H4 Receptor: A Technical Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The histamine H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a critical modulator of immune and inflammatory responses. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, the H4R is a G protein-coupled receptor (GPCR) that orchestrates complex intracellular signaling cascades.[1][2] Its activation triggers a dual-pronged signaling response through both canonical G protein-dependent pathways and G protein-independent β-arrestin-mediated mechanisms. These pathways converge to regulate a host of cellular functions, from chemotaxis and cytokine release to mitogen-activated protein kinase (MAPK) activation. Understanding the intricacies of H4R signaling is paramount for the rational design of novel therapeutics targeting a spectrum of inflammatory disorders, such as asthma, allergic rhinitis, atopic dermatitis, and autoimmune diseases. This guide provides an in-depth technical overview of the core H4R signaling pathways, quantitative pharmacological data for key ligands, and detailed protocols for essential experimental assays.
Core Signaling Pathways of the Histamine H4 Receptor
The H4R is a class A GPCR that primarily couples to the Gαi/o family of heterotrimeric G proteins.[3][4] Ligand binding initiates a conformational change in the receptor, leading to the activation of two major, interconnected signaling arms: the Gαi-dependent pathway and the β-arrestin-dependent pathway.
Gαi-Coupled Signaling Pathway
The canonical H4R signaling pathway is mediated by the activation of Gαi proteins. This cascade is characterized by the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated H4R facilitates the exchange of GDP for GTP on the Gαi subunit. The dissociated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP levels impacts the activity of downstream effectors such as Protein Kinase A (PKA).
-
Intracellular Calcium Mobilization: The Gβγ subunits, which dissociate from Gαi upon receptor activation, can activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical signal for various cellular responses, including mast cell chemotaxis.
β-Arrestin-Mediated Signaling
Independent of G protein activation, H4R signaling also proceeds via β-arrestins. This pathway is crucial for receptor desensitization, internalization, and the activation of distinct downstream effectors, most notably the MAPK cascade.
-
Recruitment and Desensitization: Following agonist binding, the H4R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (primarily β-arrestin 2). The binding of β-arrestin sterically hinders the receptor's interaction with G proteins, effectively desensitizing the G protein-mediated signal.
-
MAPK Activation: β-arrestin acts as a scaffold protein, recruiting components of the MAPK cascade, such as RAF, MEK, and ERK1/2, into a complex with the receptor. This proximity facilitates the sequential phosphorylation and activation of the kinase cascade, leading to the phosphorylation of ERK1/2 (p-ERK). Activated ERK can then translocate to the nucleus to regulate gene expression or remain in the cytoplasm to phosphorylate other substrates, influencing processes like cell proliferation and cytokine production.
Quantitative Data Summary
The pharmacological characterization of H4R involves determining the binding affinities (Ki) and functional potencies (EC50 for agonists, IC50 for antagonists) of various ligands. This data is crucial for comparing compounds and guiding drug development efforts.
Table 1: Binding Affinities (Ki) of Selected Ligands for Human H4R
| Compound | Class | Ki (nM) | Reference(s) |
|---|---|---|---|
| Histamine | Agonist | ~15-50 | |
| 4-Methylhistamine | Agonist | ~30-100 | |
| VUF 8430 | Agonist | ~10-25 | |
| UR-PI376 | Agonist | ~5-15 | |
| JNJ 7777120 | Antagonist/Inverse Agonist | ~10-30 | |
| Izuforant | Antagonist | ~14 (pKi 7.85) | |
| Clobenpropit | Agonist/Partial Agonist | ~5-20 |
| Thioperamide | Antagonist | ~50-150 | |
Table 2: Functional Potencies (EC50/IC50) of Selected Ligands at Human H4R
| Compound | Assay Type | Parameter | Potency (nM) | Reference(s) |
|---|---|---|---|---|
| Histamine | Ca2+ Mobilization | EC50 | 314 ± 41 | |
| Histamine | Gαi Activation (BRET) | pEC50 = 7.3 ± 0.04 | ~50 | |
| UR-PI376 | IL-12p70 Inhibition | pEC50 = 6.9 ± 0.1 | ~126 | |
| (1S,3S)-UR-RG98 | [35S]GTPγS Assay | EC50 | 11 | |
| JNJ 7777120 | Eosinophil Shape Change | IC50 | 29 |
| Izuforant | Eosinophil Shape Change | IC50 | 65-72 | |
Key Experimental Protocols
Studying H4R signaling requires a variety of cell-based assays to probe different aspects of the receptor's function. Below are detailed methodologies for key experiments.
Gαi-Coupled cAMP Inhibition Assay
This assay measures the ability of an H4R agonist to inhibit the forskolin-stimulated production of cAMP.
Principle: H4R activation inhibits adenylyl cyclase, reducing cAMP levels. In this assay, cells are first stimulated with forskolin to elevate basal cAMP. The addition of an H4R agonist will cause a dose-dependent decrease in this elevated cAMP level, which can be quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
Detailed Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human H4R in appropriate media (e.g., DMEM/F12 with 10% FBS) until they reach ~80-90% confluency.
-
Cell Preparation: Harvest cells using a non-enzymatic dissociation buffer. Wash with PBS and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES) to the desired density (e.g., 1,000-5,000 cells/well for a 384-well plate).
-
Antagonist Pre-incubation (for IC50 determination): Add serial dilutions of the antagonist compound to the assay plate. Incubate with the cells for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of forsklin (e.g., 1-10 µM) mixed with the desired concentration of H4R agonist (for EC50) or a fixed EC80 concentration of agonist (for IC50).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP modulation.
-
cAMP Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen). This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Acquisition: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF- or AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the signal ratio and normalize the data. Plot the response against the logarithm of the compound concentration and fit the curve using a four-parameter logistic equation to determine EC50 or IC50 values.
β-Arrestin Recruitment Assay
This assay quantifies the translocation of β-arrestin from the cytoplasm to the activated H4R at the plasma membrane.
Principle: Enzyme Fragment Complementation (EFC) is a common technology used for this assay (e.g., DiscoverX PathHunter). The H4R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Methodology:
-
Cell Line: Use a cell line engineered to co-express the ProLink-tagged H4R and the Enzyme Acceptor-tagged β-arrestin.
-
Cell Plating: Plate the cells in a white, clear-bottom 384-well assay plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of test compounds (agonists or antagonists). Add compounds to the wells. For antagonist mode, pre-incubate with the antagonist before adding a fixed (EC80) concentration of a reference agonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO2 incubator.
-
Detection: Equilibrate the plate to room temperature. Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's protocol.
-
Signal Reading: Incubate for 60 minutes in the dark at room temperature. Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a vehicle control and plot dose-response curves to determine EC50 or IC50 values.
Mast Cell Chemotaxis Assay
This assay measures the directed migration of mast cells toward a chemoattractant, a key function mediated by H4R.
Principle: The Boyden chamber or Transwell assay is the standard method. Mast cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with the H4R agonist (chemoattractant). Cells migrate through the pores towards the chemoattractant gradient. The number of migrated cells is then quantified.
Detailed Methodology:
-
Cell Preparation: Use bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., P815). Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Assay Setup: Place Transwell inserts (typically with 5 or 8 µm pores) into a 24-well plate.
-
Chemoattractant: Add 600 µL of assay buffer containing various concentrations of the H4R agonist (e.g., histamine) to the lower wells of the 24-well plate. Include a buffer-only well as a negative control.
-
Cell Seeding: Resuspend the starved mast cells in assay buffer at a concentration of 1x10^6 cells/mL. Add 100 µL of the cell suspension (1x10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated into the lower chamber.
-
Count the migrated cells using a hemocytometer or by flow cytometry.
-
-
Data Analysis: Plot the number of migrated cells against the chemoattractant concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the level of phosphorylated ERK1/2.
Principle: Upon H4R activation (particularly via the β-arrestin pathway), ERK1/2 is phosphorylated. This phosphorylation can be detected using a specific antibody against the phosphorylated form of the protein (p-ERK). Total ERK levels are also measured as a loading control.
Detailed Methodology:
-
Cell Culture and Starvation: Grow H4R-expressing cells to 80-90% confluency. To reduce basal p-ERK levels, serum-starve the cells for 4-12 hours before stimulation.
-
Ligand Stimulation: Treat cells with the H4R agonist for various time points (e.g., 2, 5, 10, 30 minutes) or with different agonist concentrations. Include an unstimulated control.
-
Cell Lysis: After stimulation, immediately place the plate on ice. Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.
Conclusion
The histamine H4 receptor presents a complex and multifaceted signaling hub that is central to the regulation of immune cell function. Its ability to signal through both Gαi-dependent and β-arrestin-dependent pathways allows for a nuanced and context-specific control of cellular behavior. The divergence of these pathways, leading to distinct downstream events like cAMP inhibition, calcium mobilization, and MAPK activation, offers multiple avenues for therapeutic intervention. The phenomenon of "biased agonism," where ligands can preferentially activate one pathway over another, adds another layer of complexity and opportunity for designing drugs with improved efficacy and reduced side effects. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers and drug developers aiming to further unravel the biology of the H4R and exploit its therapeutic potential in a wide range of inflammatory and autoimmune diseases.
References
The Histamine H4 Receptor: A Pivotal Player in Inflammatory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R), the fourth identified histamine receptor, has emerged as a critical modulator of immune responses and a promising therapeutic target for a spectrum of inflammatory diseases. Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells, H4R plays a significant role in orchestrating the complex interplay of cellular and molecular events that drive inflammatory cascades. This technical guide provides a comprehensive overview of the core functions of H4R in inflammatory diseases, detailing its signaling pathways, involvement in specific pathologies, quantitative data from key studies, and methodologies for its investigation.
H4R Signaling Pathways
The H4R is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon activation by histamine, H4R initiates a cascade of intracellular events that differ from the signaling pathways of the other three histamine receptors. In addition to the canonical G protein-dependent pathway, emerging evidence highlights a parallel β-arrestin-dependent signaling axis, adding another layer of complexity to H4R function.
Gαi-Dependent Signaling
β-Arrestin-Dependent Signaling
Independent of G protein activation, agonist-bound H4R can recruit β-arrestin proteins (β-arrestin1 and β-arrestin2).[4][5] This interaction not only facilitates receptor desensitization and internalization but also initiates a distinct wave of signaling. β-arrestin acts as a scaffold protein, bringing together components of the MAPK cascade, thereby leading to sustained ERK activation. This pathway is thought to contribute to the regulation of gene expression and cellular proliferation. Notably, some H4R ligands exhibit biased agonism, preferentially activating either the G protein-dependent or the β-arrestin-dependent pathway, a concept with significant implications for drug development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. H4R activation utilizes distinct signaling pathways for the production of RANTES and IL-13 in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Histamine H4 Receptor Antagonists in Atopic Dermatitis: A Technical Guide for Researchers
Introduction: The histamine H4 receptor (H4R) has emerged as a significant therapeutic target in the complex inflammatory cascade of atopic dermatitis (AD). Unlike the well-known H1 and H2 receptors, the H4R is predominantly expressed on immune cells, including mast cells, eosinophils, basophils, T-cells, and dendritic cells, as well as on keratinocytes, positioning it as a key modulator of the immune response in the skin.[1][2][3][4] This technical guide provides an in-depth overview of H4R antagonists in the context of AD research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to support ongoing drug discovery and development efforts.
The Histamine H4 Receptor Signaling Pathway
Activation of the H4R by histamine initiates a cascade of intracellular events that contribute to the pro-inflammatory and pruritic environment characteristic of atopic dermatitis. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Downstream of these initial events, H4R activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K). There is also evidence suggesting the involvement of the JAK/STAT and NFκB signaling pathways.
In the context of atopic dermatitis, this signaling cascade in various cell types leads to:
-
Immune Cell Chemotaxis: Increased recruitment of mast cells, eosinophils, and T-cells to the site of inflammation.
-
Cytokine and Chemokine Release: Modulation of the release of key inflammatory mediators. For instance, H4R stimulation can up-regulate the production of IL-31 in Th2 cells and thymic stromal lymphopoietin (TSLP) from keratinocytes, both of which are crucial in the pathogenesis of AD and pruritus. In mast cells, H4R activation can induce the release of various pro-inflammatory cytokines and chemokines such as IL-4, IL-5, IL-13, IL-6, IL-1β, MCP-1, and IL-8.
-
Keratinocyte Proliferation: Increased proliferation of keratinocytes, contributing to the epidermal hyperplasia seen in chronic AD lesions.
References
- 1. The role of the histamine H4 receptor in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of H4R Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of Histamine H4 Receptor (H4R) antagonists, a promising class of therapeutic agents for a range of inflammatory and immune-mediated disorders. The document details their mechanism of action, summarizes key preclinical data for representative compounds, and outlines the experimental protocols utilized in their assessment.
Introduction to the Histamine H4 Receptor
The histamine H4 receptor is the fourth and most recently identified member of the histamine receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily.[1] Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a crucial role in modulating immune and inflammatory responses.[2][3] Its activation by histamine is implicated in the pathogenesis of various allergic and autoimmune diseases such as atopic dermatitis, asthma, and rheumatoid arthritis.[2][4] Consequently, the development of selective H4R antagonists has emerged as a promising therapeutic strategy for these conditions.
Mechanism of Action and Signaling Pathways
H4R primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, H4R activation can also induce intracellular calcium mobilization and activate the mitogen-activated protein kinase (MAPK) cascade. Furthermore, H4R has been shown to recruit β-arrestin, which can mediate G protein-independent signaling events. H4R antagonists competitively bind to the receptor, blocking the binding of histamine and thereby inhibiting these downstream signaling events that contribute to the inflammatory response.
H4R Antagonist Signaling Pathway
Caption: H4R Antagonist Signaling Pathway Diagram.
Quantitative Preclinical Data of H4R Antagonists
The following tables summarize key in vitro and in vivo preclinical data for several representative H4R antagonists.
Table 1: In Vitro Binding Affinity of H4R Antagonists
| Compound | Species | Ki (nM) | Reference |
| JNJ 7777120 | Human | ~4.5 | |
| JNJ 39758979 | Human | 12.5 ± 2.6 | |
| Toreforant | Human | 8.4 ± 2.2 | |
| A-940894 | Human | High Affinity | Not specified |
Table 2: In Vivo Efficacy of H4R Antagonists in Preclinical Models
| Compound | Model | Species | Dose | Key Finding | Reference |
| JNJ 7777120 | Zymosan-induced Peritonitis | Mouse | 30-100 mg/kg | Dose-dependent inhibition of neutrophil influx | |
| JNJ 7777120 | Croton oil-induced skin inflammation | Mouse (CD-1) | 30-100 mg/kg s.c. | Dose-dependent inhibition of ear inflammation and leukocyte infiltration | |
| JNJ 39758979 | Ovalbumin-induced Asthma | Mouse | Dose-dependent | Dose-dependent activity | |
| JNJ 39758979 | Atopic Dermatitis | Mouse | Dose-dependent | Dose-dependent activity | |
| Toreforant | Collagen-induced Arthritis | Mouse | 100 mg/kg (oral, b.i.d.) | Reduced disease severity scores |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of H4R antagonists.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
Materials:
-
Cell membranes expressing the H4 receptor
-
Radioligand (e.g., [3H]-Histamine)
-
Test compound (H4R antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, which separates bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To assess the ability of an H4R antagonist to block histamine-induced intracellular calcium mobilization.
Materials:
-
Cells expressing the H4 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Histamine
-
Test compound (H4R antagonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye and incubate to allow for de-esterification.
-
Wash the cells to remove excess dye.
-
Add the test compound (H4R antagonist) at various concentrations and incubate for a specified period.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add a fixed concentration of histamine to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Analyze the data to determine the extent of inhibition of the histamine-induced calcium signal by the antagonist.
Objective: To evaluate the effect of an H4R antagonist on histamine-induced eosinophil migration.
Materials:
-
Isolated human or mouse eosinophils
-
Histamine
-
Test compound (H4R antagonist)
-
Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane
-
Assay medium
Procedure:
-
Place assay medium containing histamine in the lower wells of the chemotaxis chamber.
-
Pre-incubate the eosinophils with the test compound (H4R antagonist) or vehicle.
-
Place the pre-incubated eosinophils in the upper wells of the chamber, separated from the lower wells by the microporous membrane.
-
Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 1-2 hours).
-
Remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Quantify the inhibition of chemotaxis by the antagonist compared to the vehicle control.
In Vivo Models
Objective: To assess the anti-inflammatory activity of an H4R antagonist in a model of acute inflammation.
Materials:
-
Mice (e.g., BALB/c)
-
Zymosan A
-
Test compound (H4R antagonist)
-
Phosphate-buffered saline (PBS)
-
Lavage fluid collection materials
-
Cell counting equipment (e.g., hemocytometer)
-
Flow cytometer for differential cell counts
Procedure:
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of zymosan A suspension.
-
At a defined time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Collect the peritoneal exudate cells by lavage with cold PBS.
-
Determine the total number of inflammatory cells in the lavage fluid.
-
Perform differential cell counts (e.g., neutrophils, macrophages) using cytospin preparations and staining or flow cytometry.
-
Evaluate the percentage of inhibition of inflammatory cell infiltration by the antagonist compared to the vehicle-treated group.
Objective: To evaluate the efficacy of an H4R antagonist in a model of allergic airway inflammation.
Materials:
-
Mice (e.g., BALB/c)
-
Ovalbumin (OVA)
-
Adjuvant (e.g., Alum)
-
Test compound (H4R antagonist)
-
Bronchoalveolar lavage (BAL) fluid collection materials
-
ELISA kits for cytokine measurement (e.g., IL-4, IL-5, IL-13)
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and 14).
-
Challenge: Challenge the sensitized mice with aerosolized OVA on several consecutive days (e.g., days 21-23).
-
Treatment: Administer the test compound or vehicle before and/or during the challenge phase.
-
Assessment: 24-48 hours after the final challenge, perform the following assessments:
-
Collect BAL fluid and perform total and differential cell counts (especially eosinophils).
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Assess airway hyperresponsiveness (optional).
-
Perform histological analysis of lung tissue for inflammation and mucus production.
-
-
Analyze the data to determine the reduction in airway inflammation and other asthma-related parameters by the H4R antagonist.
Preclinical Development Workflow
The preclinical development of an H4R antagonist follows a structured workflow to assess its safety and efficacy before advancing to clinical trials.
Preclinical Experimental Workflow for H4R Antagonist
Caption: General Preclinical Experimental Workflow.
Conclusion
Preclinical studies have demonstrated that H4R antagonists are a promising therapeutic class for the treatment of various inflammatory and allergic disorders. The data summarized in this guide highlight their potent in vitro activity and in vivo efficacy in relevant disease models. The detailed experimental protocols provided serve as a valuable resource for researchers in the field. Further investigation and clinical development of selective H4R antagonists are warranted to fully elucidate their therapeutic potential in humans.
References
- 1. Molecular pharmacology of histamine H4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing an H4R Antagonist in a Mouse Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a Histamine H4 Receptor (H4R) antagonist, specifically focusing on JNJ 7777120 as a representative compound, in a preclinical ovalbumin (OVA)-induced mouse model of allergic asthma. The protocols outlined below are based on established methodologies and aim to facilitate the investigation of H4R antagonists as potential therapeutics for asthma.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of T-helper 2 (Th2) cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] The histamine H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, making it a promising therapeutic target for inflammatory diseases like asthma.[1][4] Antagonism of H4R has been shown to attenuate the key features of asthma in preclinical models by modulating Th2-driven inflammation.
Data Presentation
The following tables summarize the quantitative effects of the H4R antagonist JNJ 7777120 in an OVA-induced murine model of asthma. Data is compiled from studies utilizing therapeutic dosing regimens where the antagonist was administered after the establishment of airway inflammation.
Table 1: Effect of H4R Antagonist (JNJ 7777120) on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^5) | Lymphocytes (x10^5) | Macrophages/Monocytes (x10^5) | Neutrophils (x10^5) |
| Saline Control | 0.5 ± 0.1 | 0.01 ± 0.005 | 0.05 ± 0.01 | 0.4 ± 0.1 | 0.01 ± 0.005 |
| OVA (Vehicle) | 4.5 ± 0.5 | 2.5 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 | 0.2 ± 0.05 |
| OVA + JNJ 7777120 (20 mg/kg) | 2.0 ± 0.3 | 1.0 ± 0.2 | 0.5 ± 0.1* | 0.4 ± 0.1 | 0.1 ± 0.03 |
Data are represented as mean ± SEM. *p<0.05, **p<0.01 compared to OVA (Vehicle) group.
Table 2: Effect of H4R Antagonist (JNJ 7777120) on Th2 Cytokine Levels in BAL Fluid
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Saline Control | < 15 | < 15 | < 15 |
| OVA (Vehicle) | 50 ± 8 | 150 ± 20 | 250 ± 30 |
| OVA + JNJ 7777120 (5 mg/kg) | 40 ± 7 | 110 ± 15 | 180 ± 25 |
| OVA + JNJ 7777120 (20 mg/kg) | 25 ± 5 | 70 ± 10 | 100 ± 15 |
| OVA + JNJ 7777120 (50 mg/kg) | 20 ± 4 | 50 ± 8 | 80 ± 12 |
Data are represented as mean ± SEM. *p<0.05, **p<0.01 compared to OVA (Vehicle) group. Data for cytokine levels are indicative and compiled from graphical representations in the cited literature.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol describes the induction of allergic airway inflammation in Balb/c mice.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Balb/c mice (female, 6-8 weeks old)
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes. This can be done using a nebulizer in a whole-body exposure chamber.
-
-
H4R Antagonist Administration (Therapeutic Regimen):
-
Beginning on day 24, administer the H4R antagonist (e.g., JNJ 7777120, 5-50 mg/kg) or vehicle control daily via an appropriate route (e.g., oral gavage or i.p. injection) until the end of the experiment.
-
Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
This protocol is for collecting and analyzing inflammatory cells and cytokines from the airways.
Materials:
-
Ketamine/Xylazine anesthetic solution
-
Tracheal cannula (e.g., 20G)
-
1 mL syringe
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
-
ELISA kits for murine IL-4, IL-5, and IL-13
Protocol:
-
BAL Collection:
-
24 hours after the final OVA challenge and drug administration, anesthetize the mouse.
-
Surgically expose the trachea and insert a cannula.
-
Secure the cannula and lavage the lungs by instilling and gently aspirating 1 mL of ice-cold PBS three times.
-
Pool the recovered fluid (BALF) on ice.
-
-
Cell Analysis:
-
Centrifuge the BALF at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the numbers of eosinophils, lymphocytes, macrophages, and neutrophils.
-
-
Cytokine Analysis:
-
Use the supernatant from the initial centrifugation.
-
Measure the concentrations of IL-4, IL-5, and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.
-
Measurement of Airway Hyperresponsiveness (AHR)
This protocol describes the assessment of AHR to methacholine using whole-body plethysmography.
Materials:
-
Whole-body plethysmograph system
-
Methacholine solution in PBS (e.g., 0, 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
Protocol:
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings for 3 minutes.
-
Expose the mice to aerosolized PBS (vehicle) for 3 minutes, followed by a 3-minute recording period.
-
Sequentially expose the mice to increasing concentrations of aerosolized methacholine.
-
Record the enhanced pause (Penh) values for 3 minutes after each methacholine concentration.
-
Calculate AHR as the percentage increase in Penh over the PBS baseline for each methacholine concentration.
Lung Histology
This protocol is for the histological assessment of lung inflammation and mucus production.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Protocol:
-
After BAL fluid collection, perfuse the lungs with PBS.
-
Inflate the lungs with 4% PFA or 10% formalin via the tracheal cannula and then excise them.
-
Immerse the lungs in the same fixative for 24 hours.
-
Process the fixed tissues through an ethanol series and xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome.
-
Stain sections with H&E to assess peribronchial and perivascular inflammatory cell infiltration.
-
Stain sections with PAS to identify and quantify goblet cell hyperplasia and mucus production.
Visualizations
Experimental Workflow
H4R Antagonist Mechanism of Action in Asthma
References
- 1. Histamine H4 receptor antagonism diminishes existing airway inflammation and dysfunction via modulation of Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H4R Antagonist 1: Solubility and Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of various Histamine H4 Receptor (H4R) antagonists and comprehensive protocols for their preparation in experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of research findings.
H4R Antagonist Solubility Characteristics
The solubility of H4R antagonists can vary significantly based on their chemical structure. Generally, these compounds exhibit poor aqueous solubility and require organic solvents or co-solvent systems for dissolution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions. For aqueous-based assays and in vivo studies, further dilution into appropriate vehicles is necessary. Below is a summary of the reported solubility for several common H4R antagonists.
Data Presentation: Solubility of H4R Antagonists
| Compound Name | Solvent | Solubility | Molar Mass ( g/mol ) |
| JNJ7777120 | DMSO | ~14 mg/mL[1] | 277.75 |
| Ethanol | ~2 mg/mL[1] | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] | ||
| 1 eq. HCl | 27.77 mg/mL (100 mM) | ||
| JNJ39758979 | Water | Soluble to 100 mM[2] | 221.31 |
| DMSO | Soluble to 100 mM | ||
| Ethanol | ≥10 mg/mL | ||
| VUF-6002 (JNJ10191584) | DMSO | Soluble to 50 mM | 278.76 |
| 1-10 mg/mL (Sparingly Soluble) | |||
| PBS (pH 7.2) | 0.1-1 mg/mL (Slightly Soluble) | ||
| H4R antagonist 1 | DMSO | 10 mg/mL (for stock) | 315.82 |
| 10% DMSO in Corn oil | ≥5 mg/mL | ||
| Unnamed H4R Antagonist | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥2 mg/mL | 335.43 |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of H4R Antagonist Stock Solutions
Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution.
Materials:
-
H4R antagonist powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the H4R antagonist powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the antagonist powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Most H4R antagonists are readily soluble in DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If solubility is limited, brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. For instance, some stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted working solutions of the H4R antagonist for use in cell-based assays (e.g., chemotaxis, calcium flux, cytokine release assays).
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxicity. Generally, a final DMSO concentration of ≤0.5% is well-tolerated by most cell lines, with ≤0.1% being ideal for sensitive cells or long-term assays.
Procedure:
-
Thaw a single aliquot of the H4R antagonist DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or an appropriate assay buffer (e.g., PBS, HBSS) to achieve the desired final concentrations for the experiment.
-
Ensure that the final DMSO concentration in the highest concentration of the antagonist does not exceed the tolerated level for the specific cell line being used. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.
-
For example, to prepare a 10 µM working solution from a 10 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Use the prepared working solutions immediately. Do not store aqueous dilutions for extended periods.
Protocol 3: Preparation of Dosing Solutions for In Vivo Studies
Objective: To formulate the H4R antagonist in a suitable vehicle for administration to animals (e.g., oral gavage, intravenous, intraperitoneal).
Note: The choice of vehicle depends on the route of administration and the specific antagonist's properties. It is crucial to ensure the formulation is homogenous and stable for the duration of the experiment.
Example Formulations:
A. Oral Gavage Formulation (Suspension/Solution)
-
Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Dissolve the H4R antagonist in DMSO to create a concentrated stock.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Slowly add the DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Add the saline dropwise while continuously mixing to form a clear solution or a fine suspension.
-
This vehicle is suitable for compounds that are difficult to dissolve. For example, a clear solution of ≥ 2 mg/mL can be achieved for some antagonists.
-
-
Vehicle 2: 10% DMSO, 90% Corn Oil
-
Dissolve the H4R antagonist in DMSO.
-
Add the DMSO solution to the corn oil and mix thoroughly. Sonication may be required to achieve a uniform suspension.
-
-
Vehicle 3: 20% Hydroxypropyl-β-cyclodextrin (HPCD) in Water
-
This formulation can be used to improve the aqueous solubility of the antagonist for oral administration.
-
Prepare a 20% (w/v) solution of HPCD in sterile water.
-
Add the H4R antagonist powder directly to the HPCD solution and stir until dissolved.
-
B. Intraperitoneal/Intravenous Injection Formulation
-
Vehicle: Saline with a low percentage of DMSO
-
For some antagonists, dissolution in saline containing a small amount of a solubilizing agent like DMSO (e.g., 1.1%) is sufficient for intraperitoneal injection.
-
First, dissolve the compound in DMSO, then dilute with sterile saline to the final desired concentration. Ensure the final DMSO concentration is non-toxic for the intended route of administration.
-
General Procedure for In Vivo Formulation:
-
Prepare the chosen vehicle.
-
Dissolve the H4R antagonist in the vehicle to the desired final concentration.
-
Ensure the final formulation is homogenous (clear solution or uniform suspension) before administration.
-
Prepare dosing solutions fresh on the day of the experiment.
Visualizations
H4 Receptor Signaling Pathway
The Histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also activate other downstream signaling pathways, including the MAPK/ERK pathway and phospholipase C (PLC), which in turn leads to an increase in intracellular calcium. These signaling events are crucial for the role of H4R in mediating immune cell functions like chemotaxis.
Caption: H4R Signaling Pathway.
Experimental Workflow: H4R Antagonist Preparation
This workflow outlines the key steps from receiving the solid compound to its application in either in vitro or in vivo experiments.
Caption: H4R Antagonist Experimental Workflow.
References
Application Notes and Protocols for Measuring Histamine H4 Receptor (H4R) Antagonist Efficacy In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The histamine H4 receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][2] Its role in modulating immune responses and inflammation has made it an attractive therapeutic target for allergic and inflammatory diseases such as asthma, atopic dermatitis, and pruritus.[2][3][4] Activation of H4R by histamine initiates a cascade of intracellular events, primarily through the Gαi/o pathway, leading to chemotaxis, calcium mobilization, and cytokine release.
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of H4R antagonists. The described methods cover the assessment of an antagonist's ability to inhibit agonist-induced intracellular signaling and downstream cellular functions.
H4R Signaling Pathway
The H4R primarily couples to the Gαi/o family of G proteins. Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. These signaling events culminate in various cellular responses, including chemotaxis and the release of pro-inflammatory cytokines and chemokines.
Caption: H4R Signaling Pathway.
Calcium Mobilization Assay
This assay measures the ability of an H4R antagonist to block agonist-induced increases in intracellular calcium concentration. It is a robust, high-throughput method for characterizing antagonist potency.
Experimental Protocol
1.1. Cell Culture and Preparation:
-
Use a cell line stably expressing the human H4R (e.g., HEK293) or primary immune cells known to express H4R (e.g., mast cells, eosinophils).
-
Culture cells to 80-90% confluency in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Adjust cell density to 1-5 x 10^6 cells/mL.
1.2. Dye Loading:
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
1.3. Assay Procedure:
-
Dispense 50 µL of the cell suspension into each well of a 96- or 384-well black, clear-bottom microplate.
-
Add 25 µL of varying concentrations of the H4R antagonist (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of an H4R agonist (e.g., histamine or a selective agonist like 4-methylhistamine) at a concentration that elicits a submaximal response (EC80).
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
1.4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
Caption: Calcium Mobilization Assay Workflow.
Data Presentation
| Antagonist | Cell Type | Agonist (Concentration) | IC50 (nM) | Reference |
| JNJ7777120 | Mouse Mast Cells | Histamine | ~100-500 | |
| A-940894 | Human Recombinant H4R | Histamine | 18 | |
| Thioperamide | Mouse Mast Cells | Histamine | ~500-1000 |
Chemotaxis Assay
This assay evaluates the ability of an H4R antagonist to inhibit the directed migration of immune cells towards a chemoattractant (histamine).
Experimental Protocol
2.1. Cell Preparation:
-
Isolate primary immune cells (e.g., eosinophils from human peripheral blood, or bone marrow-derived mast cells).
-
Resuspend the cells in migration medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
2.2. Assay Setup (using a multi-well chemotaxis chamber, e.g., Boyden chamber):
-
Add migration medium containing the H4R agonist (histamine, typically 0.1-1 µM) to the lower wells of the chamber.
-
Place the microporous membrane (typically 3-8 µm pore size, depending on cell type) over the lower wells.
-
In a separate plate, pre-incubate the cells with various concentrations of the H4R antagonist or vehicle control for 15-30 minutes at 37°C.
-
Add the cell suspension (containing the antagonist) to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-3 hours.
2.3. Quantification of Migration:
-
After incubation, remove the chamber and carefully wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
Alternatively, use a fluorescently-labeled cell population and quantify migration using a fluorescence plate reader.
2.4. Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Chemotaxis Assay Workflow.
Data Presentation
| Antagonist | Cell Type | Agonist (Concentration) | IC50 (nM) | Reference |
| JNJ7777120 | Human Eosinophils | Histamine (1 µM) | 86 | |
| Thioperamide | Human Eosinophils | Histamine (1 µM) | 519 | |
| A-940894 | Human Eosinophils | Histamine (1 µM) | 49 |
Cytokine Release Assay
This assay measures the ability of an H4R antagonist to modulate the release of cytokines (e.g., IL-8, TNF-α, IL-16) from immune cells following H4R activation.
Experimental Protocol
3.1. Cell Culture and Stimulation:
-
Use primary immune cells (e.g., human mast cells, CD8+ T cells) or a relevant cell line (e.g., LAD2 human mast cell line).
-
Plate the cells in a 96-well culture plate at an appropriate density.
-
Pre-treat the cells with various concentrations of the H4R antagonist or vehicle for 30-60 minutes.
-
Stimulate the cells with an H4R agonist (e.g., histamine) for a predetermined time (e.g., 6-24 hours), which should be optimized for the specific cytokine being measured.
3.2. Sample Collection:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
3.3. Cytokine Quantification:
-
Measure the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Alternatively, multiplex bead-based assays (e.g., Luminex) can be used to measure multiple cytokines simultaneously.
3.4. Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each antagonist concentration compared to the vehicle-treated, agonist-stimulated control.
-
Plot the percentage of inhibition versus the log of the antagonist concentration and fit the curve to determine the IC50 value.
Caption: Cytokine Release Assay Workflow.
Data Presentation
| Antagonist | Cell Type | Cytokine Measured | Effect | Reference |
| JNJ7777120 | Mouse Mast Cells | IL-6 | Blocks agonist-induced potentiation of IL-6 release | |
| JNJ7777120 | Human Mast Cells | Leukotrienes, Cytokines, Chemokines | Blocks release | |
| Thioperamide | Human CD8+ T Cells | IL-16 | Significantly blocks histamine-induced release |
cAMP Accumulation Assay
This assay directly measures the functional consequence of H4R coupling to Gαi/o proteins by quantifying the inhibition of cAMP production.
Experimental Protocol
4.1. Cell Preparation:
-
Use a cell line stably expressing the H4R (e.g., HEK293, CHO).
-
Culture and harvest cells as described in the calcium mobilization assay.
-
Resuspend cells in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
4.2. Assay Procedure:
-
Dispense cells into a 96- or 384-well plate.
-
Add various concentrations of the H4R antagonist and incubate for 15-30 minutes.
-
Add an H4R agonist (e.g., histamine) to the wells.
-
Immediately add an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. The H4R agonist will counteract this stimulation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
4.3. cAMP Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
4.4. Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
The antagonist's effect is seen as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to determine the IC50 or Kb value.
Caption: cAMP Assay Workflow.
Data Presentation
| Antagonist | Cell Type | Readout | IC50 / Kb (nM) | Reference |
| JNJ7777120 | HEK293T-hH4R | Luciferase Reporter (CRE-driven) | pKB = 7.81 | |
| Thioperamide | CHO-hH3R | ³H-cAMP accumulation | pA2 = 8.5 | |
| Various | HEK293T-H4R | Luciferase Reporter (CRE-driven) | Varies by ligand |
Note: The table includes data from a CRE-driven luciferase reporter assay, which is a downstream indicator of cAMP levels, and a direct cAMP accumulation assay for the related H3R to provide context on expected values.
Conclusion
The in vitro assays described provide a comprehensive framework for evaluating the efficacy of H4R antagonists. By combining measurements of proximal signaling events (cAMP, Ca2+) with assessments of integrated cellular functions (chemotaxis, cytokine release), researchers can build a detailed pharmacological profile of their compounds. This information is critical for lead optimization and for advancing promising candidates toward further preclinical and clinical development.
References
- 1. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: H4R Antagonist 1 for Immunohistochemistry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Histamine H4 Receptor (H4R) is a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its involvement in inflammatory and immune responses has made it a significant target for drug development in allergy and inflammatory diseases.[3][4] Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of H4R in tissue samples, providing critical insights into its role in pathology.[5]
"H4R Antagonist 1," exemplified by the well-characterized and highly selective antagonist JNJ 7777120, serves as an essential tool for H4R research. While primarily used to block receptor function in in-vitro and in-vivo models, its principles of specific binding are foundational. For IHC, a highly specific primary antibody targeting the H4R protein is the crucial reagent. This document provides a detailed protocol for the immunohistochemical staining of H4R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Product Information
The protocol described below is designed for use with a validated anti-Histamine H4 Receptor polyclonal antibody. It is crucial to use an antibody specifically validated for IHC applications.
| Parameter | Specification |
| Exemplar Antagonist | JNJ 7777120 |
| Antagonist Formula | C₁₄H₁₆ClN₃O |
| Antagonist M.Wt | 277.75 |
| Antagonist Ki | 4.5 nM |
| Recommended Antibody | Rabbit Polyclonal Anti-Histamine H4 Receptor |
| Antibody Specificity | Validated for Human and Monkey tissues in IHC-P |
| Storage | Store antibody at 4°C for short-term use and -20°C for long-term storage. |
Experimental Protocols
I. Recommended Reagents and Buffers
| Reagent | Purpose | Recommended Composition |
| Deparaffinization Solution | Removal of paraffin wax | Xylene, histology grade |
| Rehydration Solutions | Rehydration of tissue sections | Graded ethanol series (100%, 95%, 70%) |
| Antigen Retrieval Buffer | Epitope unmasking | Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) |
| Wash Buffer | Washing steps | Tris-Buffered Saline with Tween 20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6) |
| Peroxidase Block | Quench endogenous peroxidase | 3% Hydrogen Peroxide in Methanol |
| Blocking Buffer | Block non-specific antibody binding | 5% Normal Goat Serum in TBST |
| Primary Antibody Diluent | Dilution of primary antibody | TBST with 1% BSA |
| Secondary Antibody | Detection of primary antibody | HRP-conjugated Goat Anti-Rabbit IgG |
| Chromogen Substrate | Visualization of HRP activity | DAB (3,3'-Diaminobenzidine) Substrate Kit |
| Counterstain | Staining of cell nuclei | Hematoxylin |
| Mounting Medium | Coverslipping slides | Permanent, xylene-based mounting medium |
II. Staining Protocol for FFPE Tissues
This protocol outlines the key steps for successful H4R staining in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5 minutes each. b. Hydrate sections through a graded series of ethanol:
- 100% Ethanol: 2 changes, 3 minutes each.
- 95% Ethanol: 2 changes, 3 minutes each.
- 70% Ethanol: 1 change, 3 minutes. c. Rinse thoroughly in distilled water.
-
Antigen Retrieval a. Preheat a water bath or steamer to 95-100°C containing the Antigen Retrieval Buffer. b. Immerse slides in the preheated buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides with distilled water and then with TBST.
-
Peroxidase Blocking a. Immerse slides in 3% Hydrogen Peroxide in Methanol for 15 minutes at room temperature. b. Rinse slides 3 times with TBST for 5 minutes each.
-
Blocking Non-Specific Binding a. Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber. b. Do not rinse before the next step.
-
Primary Antibody Incubation a. Dilute the primary Anti-H4R antibody to its optimal concentration (e.g., 1:100 - 1:500, requires optimization) in Primary Antibody Diluent. b. Drain the blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation a. Rinse slides 3 times with TBST for 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution. c. Incubate for 1 hour at room temperature in a humidified chamber.
-
Signal Detection a. Rinse slides 3 times with TBST for 5 minutes each. b. Prepare the DAB substrate solution immediately before use. c. Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope. d. Immediately stop the reaction by immersing the slides in distilled water.
-
Counterstaining, Dehydration, and Mounting a. Counterstain with Hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). d. Clear in two changes of xylene for 5 minutes each. e. Mount coverslips using a permanent mounting medium.
III. Recommended Controls
| Control Type | Purpose | Procedure | Expected Result |
| Negative Control | To check for non-specific binding of the secondary antibody. | Omit the primary antibody incubation step. | No staining. |
| Positive Control | To confirm the protocol and antibody are working correctly. | Use a tissue known to express H4R (e.g., lymph node, bone marrow). | Positive staining in expected cell types. |
| Isotype Control | To ensure the observed staining is not due to non-specific Fc receptor binding. | Use a non-immune rabbit IgG at the same concentration as the primary antibody. | No or minimal background staining. |
Visualizations
Histamine H4 Receptor Signaling Pathway
Activation of the H4R by histamine primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. The receptor can also signal through β-arrestin and activate the MAPK/ERK pathway, influencing the production of inflammatory cytokines and chemokines.
Caption: Simplified H4R signaling cascade.
Immunohistochemistry Experimental Workflow
The IHC process involves a sequential series of steps from tissue preparation to final visualization to ensure specific and clear staining results.
Caption: Standard workflow for IHC staining.
References
Application Notes and Protocols for Testing H4R Antagonists in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to test the efficacy of Histamine H4 Receptor (H4R) antagonists. The focus is on preclinical models of pruritus and inflammation, which are key pathological processes modulated by the H4 receptor.
Introduction to the Histamine H4 Receptor
The Histamine H4 receptor is the fourth and most recently discovered member of the histamine receptor family. It is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T-cells.[1][2] This expression profile implicates the H4R as a crucial modulator of immune and inflammatory responses.[2][3] Its activation is linked to cellular processes such as chemotaxis, cytokine production, and the recruitment of inflammatory cells, making it a promising therapeutic target for a range of inflammatory and allergic conditions like atopic dermatitis, asthma, and chronic pruritus.[4]
H4 Receptor Signaling Pathway
The H4R is coupled to the Gαi/o family of G-proteins. Upon histamine binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can activate phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC). These signaling events ultimately regulate key cellular functions involved in inflammation, such as mast cell and eosinophil chemotaxis.
Caption: H4R Signaling Cascade.
Efficacy of H4R Antagonists in Preclinical Models
A substantial body of preclinical evidence supports the therapeutic potential of H4R antagonists in models of inflammation and pruritus. Key tool compounds such as JNJ7777120 and JNJ-39758979 have been extensively studied. The following tables summarize the quantitative data from various animal models.
Table 1: Efficacy of H4R Antagonists in Pruritus (Itch) Models
| H4R Antagonist | Animal Model | Pruritogen | Administration | Dose Range | Key Finding | Citation(s) |
| JNJ7777120 | Mouse (Balb/c) | Histamine | i.p. | 15 mg/kg | Completely blocked pitolisant-induced pruritus when combined with an H1R antagonist. | |
| JNJ7777120 | Mouse (NC/Nga) | Picryl chloride | p.o. | 10-30 mg/kg | Dose-dependently attenuated scratching behavior. | |
| JNJ7777120 | Mouse | FITC | - | - | Significantly inhibited pruritus in a Th2-mediated skin inflammation model. | |
| JNJ-39758979 | Mouse (OVA model) | Ovalbumin | - | - | Ameliorated scratching behavior when combined with an H1R antagonist. |
Table 2: Efficacy of H4R Antagonists in Inflammation Models
| H4R Antagonist | Animal Model | Inflammation Model | Administration | Dose / ED₅₀ | Key Finding(s) | Citation(s) |
| JNJ7777120 | Mouse (CD-1) | Croton oil-induced ear edema | s.c. | 30-100 mg/kg | Dose-dependent inhibition of ear inflammation and leukocyte infiltration. | |
| JNJ7777120 | Mouse | Zymosan-induced peritonitis | s.c. | ED₅₀ = 17 mg/kg | Fully blocked neutrophil influx. | |
| JNJ7777120 | Rat | Carrageenan-induced hyperalgesia | i.p. | ED₅₀ = 22 mg/kg | Potently reversed thermal hyperalgesia. | |
| JNJ7777120 | Rat | CFA-induced persistent pain | i.p. | ED₅₀ = 29 mg/kg | Robust anti-nociceptive activity. | |
| JNJ-39758979 | Mouse (OVA model) | Ovalbumin-induced atopic dermatitis | - | - | Reduced skin lesions, inflammatory influx, and epidermal thickening (with H1R antagonist). | |
| JNJ28307474 | Mouse (OVA model) | Ovalbumin-induced atopic dermatitis | - | - | Partially mimicked the anti-inflammatory effect seen in H4R knockout mice. |
Experimental Protocols
The following section provides detailed methodologies for key in vivo models used to assess H4R antagonist efficacy.
Protocol 1: Hapten-Induced Atopic Dermatitis Model (TNCB/DNCB)
This model uses haptens like 2,4,6-trinitrochlorobenzene (TNCB) or dinitrochlorobenzene (DNCB) to induce a chronic, pruritic dermatitis that shares features with human atopic dermatitis.
Caption: Workflow for Hapten-Induced Dermatitis Model.
Methodology:
-
Animals: BALB/c or NC/Nga mice are commonly used.
-
Acclimatization: House animals for at least one week under standard conditions before the experiment begins.
-
Sensitization Phase:
-
Carefully shave the dorsal back skin of the mice.
-
Topically apply 100-200 µL of a 1% DNCB or TNCB solution (typically in a 4:1 acetone:olive oil vehicle) to the shaved skin. Repeat this application daily for 2-3 consecutive days.
-
-
Challenge Phase:
-
Beginning approximately 5-7 days after the last sensitization, repeatedly challenge the same skin area with a lower concentration of the hapten (e.g., 0.2% TNCB). Challenges are typically performed 2-3 times per week for several weeks to establish chronic inflammation.
-
-
Treatment:
-
Administer the H4R antagonist or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection). Dosing can occur before each challenge or daily throughout the challenge period. For example, JNJ7777120 has been used at 10 and 30 mg/kg.
-
-
Endpoint Measurement:
-
Scratching Behavior: Following a challenge, place mice individually in observation cages and video record for 1-2 hours. Manually or automatically count the number of scratching bouts directed at the treated area.
-
Clinical Score: Evaluate the severity of skin lesions based on a scoring system for erythema, edema, excoriation, and dryness.
-
Histology: At the end of the study, collect skin biopsies from the lesional area. Process tissues for hematoxylin and eosin (H&E) staining to measure epidermal thickness and quantify inflammatory cell infiltrates (e.g., eosinophils, mast cells).
-
Biomarkers: Collect blood to measure serum IgE levels. Skin tissue can be homogenized to measure levels of inflammatory cytokines (e.g., IL-4, IL-13, TARC/CCL17).
-
Protocol 2: Ovalbumin (OVA)-Induced Atopic Dermatitis Model
This is a Th2-dominant model that relies on sensitization and epicutaneous challenge with the protein allergen ovalbumin.
Caption: Workflow for OVA-Induced Dermatitis Model.
Methodology:
-
Animals: BALB/c mice are typically used for this Th2-biased model.
-
Sensitization Phase:
-
On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection of 20-100 µg of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).
-
-
Challenge Phase:
-
Approximately one week after the final sensitization injection, anesthetize the mice and shave a small area on their back.
-
Apply a sterile patch containing 100 µg of OVA in saline to the shaved skin. The patch is typically secured with a bio-occlusive dressing.
-
Leave the patch in place for one week. This can be repeated for a total of three one-week exposures, with two-week rest intervals in between, to induce chronic inflammation.
-
-
Treatment:
-
Administer the H4R antagonist (e.g., JNJ-39758979) or vehicle during the challenge periods. The timing and frequency will depend on the compound's pharmacokinetic properties.
-
-
Endpoint Measurement:
-
Clinical Score and Ear Thickness: Monitor and score skin lesions as described in Protocol 1. Measure ear thickness with a digital caliper as an indicator of systemic inflammation.
-
Histology: Collect skin biopsies for H&E staining to assess epidermal hyperplasia and dermal infiltration of eosinophils and mast cells.
-
Immunological Analysis:
-
Collect blood for measurement of total and OVA-specific serum IgE.
-
Harvest skin-draining lymph nodes and spleens. Prepare single-cell suspensions to determine total cell counts and analyze T-cell populations (e.g., CD4+) by flow cytometry.
-
Culture lymph node cells ex vivo with OVA and measure the production of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant by ELISA.
-
-
Protocol 3: Histamine-Induced Scratching Behavior Model
This is an acute model used to specifically assess the anti-pruritic effect of a compound against histamine-mediated itch.
Methodology:
-
Animals: ICR or Balb/c mice are often used as they show robust scratching responses to histamine.
-
Acclimatization: Place mice individually in transparent observation chambers and allow them to acclimate for at least 30 minutes.
-
Treatment:
-
Administer the H4R antagonist or vehicle via the desired route (e.g., i.p., p.o., s.c.) at a predetermined time before the pruritogen challenge (e.g., 30-60 minutes).
-
-
Pruritogen Challenge:
-
Inject histamine (e.g., 50-100 µg in 20-50 µL of saline) intradermally into the nape of the neck or the cheek. The nape of the neck is a common site as it elicits scratching with the hind paws, which is easily distinguishable from grooming.
-
-
Endpoint Measurement:
-
Immediately after the histamine injection, video record the mice for 30-60 minutes.
-
Count the number of scratching bouts. A bout is defined as one or more rapid scratching motions with the hind paw directed at the injection site, ending when the mouse either licks its paw or returns it to the floor.
-
Conclusion
The animal models described provide robust and reproducible platforms for evaluating the therapeutic potential of H4R antagonists. The hapten- and OVA-induced dermatitis models are invaluable for assessing both anti-inflammatory and anti-pruritic effects in a chronic setting, while the acute histamine-induced scratching model offers a rapid screen for anti-pruritic activity. The selection of the model, endpoints, and H4R antagonist dosage should be guided by the specific research question and the compound's characteristics. The data consistently show that blockade of the H4 receptor can significantly ameliorate key features of allergic inflammation and pruritus in these preclinical systems, supporting the continued development of H4R antagonists for human diseases such as atopic dermatitis.
References
- 1. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: H4R Antagonist Dose-Response Curve Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR), is a key player in inflammatory responses and immune cell modulation.[1][2] Its expression is predominantly found on cells of hematopoietic lineage, such as mast cells, eosinophils, T cells, and dendritic cells.[2] Activation of H4R is linked to various inflammatory and allergic conditions, making it an attractive therapeutic target for diseases like asthma, atopic dermatitis, and allergic rhinitis.[3][4] This application note provides a detailed protocol for generating a dose-response curve for H4R antagonists, a critical step in the identification and characterization of novel therapeutic compounds.
The H4R primarily couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate the Gβγ subunit, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca2+). Functional assays measuring these downstream signaling events are commonly employed to determine the potency of H4R antagonists.
H4R Signaling Pathway
Activation of the H4R by its endogenous ligand, histamine, initiates a cascade of intracellular events. The receptor's coupling to Gαi/o proteins inhibits adenylyl cyclase activity, leading to a reduction in cAMP levels. Simultaneously, the βγ subunits of the G protein can activate phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a measurable endpoint for receptor activation. Furthermore, H4R signaling can also involve the recruitment of β-arrestin.
Caption: H4R signaling cascade.
Experimental Workflow for H4R Antagonist Dose-Response Assay
The general workflow for determining the dose-response curve of an H4R antagonist involves cell culture, antagonist pre-incubation, agonist stimulation, signal detection, and data analysis. This process allows for the calculation of the antagonist's potency, typically expressed as an IC50 value.
References
- 1. In vitro and in vivo characterization of A-940894: a potent histamine H4 receptor antagonist with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 4. Discovery of a Novel Highly Selective Histamine H4 Receptor Antagonist for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the Histamine H4 Receptor for Antagonist Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a variety of inflammatory and immune disorders, including atopic dermatitis and allergic asthma. The development of potent and selective H4R antagonists is a key focus in drug discovery. A critical tool in the validation and characterization of these antagonists is the use of H4R knockout (KO) cell lines. By comparing the pharmacological effects of antagonists on wild-type (WT) cells versus cells lacking the H4R, researchers can definitively attribute the observed activity to on-target effects. This document provides detailed application notes and protocols for the generation of H4R KO cell lines using CRISPR-Cas9 technology and their subsequent use in antagonist testing.
H4R Signaling Pathway
Activation of the H4R, primarily coupled to Gαi/o proteins, initiates a cascade of intracellular events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), resulting in calcium mobilization.[1] Downstream signaling can also involve the activation of the ERK1/2 and Akt pathways.[2][3] Understanding this pathway is crucial for designing relevant functional assays for antagonist testing.
Caption: H4R Signaling Cascade.
Experimental Workflow
The overall workflow involves the design and delivery of CRISPR-Cas9 components to create an H4R KO cell line, followed by validation of the knockout and subsequent functional assays to test antagonist efficacy.
Caption: CRISPR-Cas9 H4R KO Workflow.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of H4R in HEK293 Cells
This protocol describes the generation of a stable H4R knockout cell line using a plasmid-based CRISPR-Cas9 system.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
CRISPR-Cas9 plasmid targeting the HRH4 gene (containing Cas9 nuclease and a guide RNA expression cassette)
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Puromycin (for selection, if the plasmid contains a resistance gene)
-
Phosphate-Buffered Saline (PBS)
-
6-well and 96-well tissue culture plates
Procedure:
-
sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the HRH4 gene to ensure a functional knockout. Use online design tools to minimize off-target effects.
-
Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
One day before transfection, seed 2.5 x 10⁵ cells per well in a 6-well plate.
-
On the day of transfection, dilute 2.5 µg of the CRISPR-Cas9 plasmid in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine™ 3000, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-lipid complex to the cells in a drop-wise manner.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection, if using a plasmid with a selection marker, add the appropriate concentration of puromycin to the media to select for transfected cells.
-
After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Expand the single-cell clones for further validation.
-
Protocol 2: Validation of H4R Knockout
This protocol outlines the steps to confirm the successful knockout of the H4R gene and protein.
Caption: H4R Knockout Validation Logic.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Anti-H4R antibody
-
Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Genomic Validation:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the region of the HRH4 gene targeted by the sgRNA.
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
Protein Validation (Western Blot):
-
Lyse wild-type and putative KO cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against H4R.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading. A confirmed KO clone will show no detectable H4R protein band.
-
Protocol 3: H4R Antagonist Testing using a Calcium Mobilization Assay
This protocol details a functional assay to assess the potency of H4R antagonists.
Materials:
-
Wild-type and H4R KO HEK293 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Histamine (agonist)
-
H4R antagonist(s) to be tested
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed 50,000 cells per well of a 96-well plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS containing the desired concentrations of the H4R antagonist to the appropriate wells.
-
Incubate for 30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader.
-
Set the reader to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) every second.
-
After a baseline reading for 10-20 seconds, inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.
-
Continue reading fluorescence for at least 60 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon histamine addition.
-
Plot the percentage inhibition of the histamine response against the antagonist concentration to determine the IC₅₀ value.
-
Data Presentation
The following tables summarize the expected outcomes of H4R antagonist testing in wild-type versus H4R knockout cells.
Table 1: Pharmacological Profile of a Selective H4R Antagonist (e.g., JNJ7777120)
| Parameter | Wild-Type Cells | H4R Knockout Cells | Reference |
| Binding Affinity (Ki) | ~4.5 nM | Not Applicable | [1] |
| Histamine-induced Calcium Mobilization | Inhibited in a dose-dependent manner | No response to histamine | [4] |
| IC₅₀ (Calcium Mobilization) | Expected in the nanomolar range | Not determinable | |
| Histamine-induced Chemotaxis | Blocked | No response to histamine | |
| Histamine-induced Cytokine Release (e.g., IL-13) | Inhibited | No histamine-induced release |
Table 2: Expected Results from Functional Assays
| Assay | Wild-Type Cells (with Antagonist) | H4R Knockout Cells (with Antagonist) |
| Calcium Mobilization | Dose-dependent inhibition of histamine-induced calcium flux. | No histamine-induced calcium flux to inhibit. |
| cAMP Accumulation Assay | Reversal of histamine-induced inhibition of forskolin-stimulated cAMP. | No histamine-induced effect on cAMP to antagonize. |
| Cytokine Release (e.g., IL-13, RANTES) | Dose-dependent inhibition of histamine-induced cytokine release. | No histamine-induced cytokine release to inhibit. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low CRISPR knockout efficiency | Poor transfection efficiency; Ineffective sgRNA design. | Optimize transfection protocol; Test multiple sgRNA sequences. |
| No signal in Western blot for WT cells | Antibody not specific or not working. | Validate antibody with a positive control (e.g., H4R-overexpressing cells). |
| High background in functional assays | Cell stress; Dye leakage. | Handle cells gently; Optimize dye loading and washing steps. |
| No response to histamine in WT cells | Low H4R expression; Assay conditions not optimal. | Use a cell line with known H4R expression; Optimize agonist concentration and incubation times. |
Conclusion
The combination of CRISPR-Cas9 technology to generate H4R knockout cell lines with robust functional assays provides a powerful platform for the definitive characterization of H4R antagonists. This approach ensures that the observed pharmacological effects are mediated through the intended target, which is a critical step in the drug development pipeline. The protocols and data presented here serve as a comprehensive guide for researchers in this field.
References
Troubleshooting & Optimization
H4R Antagonist Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Histamine H4 Receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with H4R antagonists?
A1: Off-target effects of H4R antagonists can vary significantly depending on the chemical scaffold of the compound. Some of the most frequently encountered off-target activities include interactions with other histamine receptor subtypes (H1R, H2R, H3R), as well as a range of other G-protein coupled receptors (GPCRs) and ion channels. For instance, some H4R antagonists have shown affinity for aminergic receptors (e.g., serotonin, dopamine, adrenergic) and muscarinic receptors. A significant adverse effect observed in clinical trials with the H4R antagonist JNJ39758979 was agranulocytosis, a severe drop in white blood cells, which was determined to be an off-target effect.[1] Another compound, toreforant, was associated with QT prolongation due to inhibition of the hERG channel.
Q2: How can I assess the selectivity of my H4R antagonist?
A2: A comprehensive selectivity profile is crucial. This is typically achieved by screening your compound against a panel of receptors, ion channels, and enzymes. A standard approach is to perform radioligand binding assays against a broad panel of targets. Functional assays, such as calcium mobilization or cAMP assays, for a selection of key off-targets are also recommended to determine the functional consequence of any observed binding.
Q3: My H4R antagonist shows activity at the H3R. How can I troubleshoot this?
A3: Cross-reactivity with the H3R is a common challenge due to the significant sequence homology between H3R and H4R.[2] To address this, consider the following:
-
Schild Analysis: Perform a Schild analysis to determine the nature of the antagonism at both H3R and H4R. This will help confirm if the interaction is competitive.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify the structural motifs responsible for H3R affinity. Modifications at these positions may improve selectivity.
-
Counter-Screening: Routinely include a functional H3R assay in your screening cascade to prioritize compounds with the best selectivity profile.
Q4: I am observing unexpected cellular toxicity with my compound. What could be the cause?
A4: Unexpected toxicity can arise from various off-target interactions. Key areas to investigate include:
-
hERG Channel Inhibition: As seen with toreforant, inhibition of the hERG potassium channel is a common cause of cardiotoxicity. An early-stage hERG binding or functional assay is highly recommended.
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to cytotoxicity. Assays measuring mitochondrial respiration or membrane potential can be employed.
-
Reactive Metabolite Formation: The metabolic products of your compound could be reactive and cause cellular damage. In vitro assays with liver microsomes or hepatocytes can help identify the formation of reactive metabolites.[3][4]
Q5: What is the mechanism behind JNJ39758979-induced agranulocytosis?
A5: The exact mechanism is not fully elucidated, but it is believed to be an idiosyncratic, immune-mediated response.[1] The prevailing hypothesis is that a reactive metabolite of JNJ39758979, which has an aminopyrimidine scaffold, is formed. This reactive metabolite can then covalently bind to proteins on neutrophils or their precursors, forming haptens. These haptenated proteins can be recognized by the immune system, leading to an autoimmune response that results in the destruction of neutrophils.
Troubleshooting Guides
Problem: Inconsistent results in H4R functional assays.
Possible Cause 1: Biased Agonism of a "Standard" Antagonist
-
Explanation: The widely used H4R antagonist JNJ7777120 has been shown to act as a partial agonist for β-arrestin recruitment while acting as an antagonist/inverse agonist for G-protein activation. This "functional selectivity" or "biased agonism" can lead to unexpected results depending on the assay readout.
-
Troubleshooting:
-
Use multiple, structurally distinct H4R antagonists to confirm your findings.
-
Employ both G-protein dependent (e.g., cAMP, GTPγS) and G-protein independent (e.g., β-arrestin recruitment) assays to fully characterize the pharmacology of your compounds.
-
Possible Cause 2: Species-Specific Differences in Pharmacology
-
Explanation: The potency and efficacy of H4R ligands can vary between species (human, mouse, rat).
-
Troubleshooting:
-
Whenever possible, use cell lines expressing the H4R from the same species as your in vivo models.
-
Characterize the affinity and functional activity of your antagonist on the relevant species orthologs of the H4R.
-
Problem: High background signal in radioligand binding assays.
Possible Cause: Nonspecific Binding
-
Explanation: The radioligand may be binding to sites other than the H4R, such as the filter plates or other proteins in the membrane preparation.
-
Troubleshooting:
-
Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer.
-
Test different types of filter plates (e.g., with different coatings).
-
Ensure that the concentration of the competing non-radiolabeled ligand used to define nonspecific binding is sufficient to displace all specific binding.
-
Data Presentation
Table 1: Selectivity Profile of Common H4R Antagonists
| Compound | H4R Ki (nM) | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | Other Notable Off-Targets (Ki in nM) |
| JNJ7777120 | 4.5 | >10,000 | >10,000 | >10,000 | Generally clean profile against a broad panel of receptors. |
| Toreforant | 8.4 | >10,000 | >1,000 | Weak affinity (3993 nM for mouse H1R) | Muscarinic M1 (56% inhibition at 1µM), hERG channel inhibition. |
| A-940894 | 71 (human) | >5,000 | >5,000 | 3,900 (human) | - |
Note: Ki values can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Radioligand Binding Assay for Off-Target Profiling
This protocol provides a general framework for assessing the binding of an H4R antagonist to a panel of off-target GPCRs.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration close to its Kd), and a range of concentrations of the test H4R antagonist.
-
To determine non-specific binding, include wells with a high concentration of a known, non-radiolabeled ligand for the off-target receptor.
-
To determine total binding, include wells with only the membrane preparation and radioligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is for determining the functional effect of an H4R antagonist on Gs- or Gi-coupled off-target receptors.
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing the off-target receptor of interest.
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
For Gi-coupled receptors, pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the H4R antagonist to the wells and incubate for a specific period.
-
Add a known agonist for the off-target receptor at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a further period to allow for changes in cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
-
cAMP Detection:
-
Use a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based). Follow the manufacturer's instructions for adding the detection reagents.
-
Measure the signal using a plate reader compatible with the chosen detection technology.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log of the antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
β-Arrestin Recruitment Assay
This assay measures the ability of an H4R antagonist to promote or inhibit the recruitment of β-arrestin to an off-target GPCR.
-
Cell Line:
-
Use a commercially available cell line that co-expresses the off-target GPCR fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment of the enzyme.
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate.
-
Add varying concentrations of the H4R antagonist to the wells.
-
Add a known agonist for the off-target receptor.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
-
Detection:
-
Add the enzyme substrate to the wells.
-
Incubate for a further period to allow for the enzymatic reaction to produce a detectable signal (e.g., chemiluminescence).
-
Measure the signal using a luminometer.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the log of the antagonist concentration.
-
Determine the IC50 (for antagonism) or EC50 (for agonism) of the H4R antagonist at the off-target receptor.
-
Visualizations
Caption: Canonical H4R signaling pathway.
Caption: H4R antagonist screening workflow.
Caption: Proposed mechanism of agranulocytosis.
References
- 1. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting H4R antagonist 1 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with H4R antagonist 1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: this compound has low aqueous solubility. Direct dissolution in aqueous buffers like PBS is often challenging. It is recommended to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO). For in vitro experiments, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of your aqueous medium, perform a serial dilution. First, dilute the stock in a smaller volume of serum-free medium or buffer, mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
Pre-warming Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the antagonist. Temperature can influence solubility.
-
Increase Final DMSO Concentration: If your experimental system allows, you might consider slightly increasing the final DMSO concentration. However, it is crucial to run a vehicle control to ensure the solvent concentration is not affecting the experimental outcomes.
-
Use of Surfactants or Co-solvents: For particularly challenging dilutions, incorporating a biocompatible surfactant or co-solvent in your final formulation can help maintain solubility.
Q3: What are some recommended solvent systems for in vitro and in vivo studies?
A3: For in vitro studies, a stock solution in 100% DMSO is standard. For in vivo studies, which often require higher concentrations and biocompatible formulations, several solvent systems can be employed. Below are some formulations that have been used for "this compound"[1][2][3]:
Data Presentation: Solubility and Formulation Data
| Solvent/System | Concentration Achieved | Application | Notes |
| DMSO | ≥ 100 mg/mL (184.27 mM) | In Vitro Stock | Requires sonication to fully dissolve. Use freshly opened, anhydrous DMSO as it is hygroscopic.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.61 mM) | In Vivo | A clear solution can be achieved. Prepare by adding each solvent sequentially.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.61 mM) | In Vivo | SBE-β-CD acts as a solubilizing agent. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.61 mM) | In Vivo | Suitable for oral or subcutaneous administration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 542.68 g/mol ).
-
Weigh the calculated amount of the antagonist powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80/Saline)
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure (for a 1 mL final volume at 2.5 mg/mL):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the tube.
-
Vortex the final solution until it is clear and uniform. This formulation provides a solution with a concentration of ≥ 2.5 mg/mL.
Mandatory Visualizations
Histamine H4 Receptor Signaling Pathway
The Histamine H4 Receptor (H4R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by histamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other downstream effectors, such as ion channels and phospholipase C (PLC).
Caption: H4R Signaling Pathway via Gi/o protein.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Optimizing H4R Antagonist Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H4R antagonist 1 in vivo.
Frequently Asked Questions (FAQs)
1. How do I select an appropriate starting dose for my in vivo experiment?
Selecting a starting dose depends on the specific H4R antagonist, the animal model, and the route of administration. A review of preclinical data for various H4R antagonists can provide a valuable starting point. For example, in mouse models of inflammation, doses for JNJ7777120 have ranged from 30-100 mg/kg (subcutaneously)[1][2]. For JNJ10191584, a dose of 6 mg/kg (oral) has been used in a mouse model of experimental autoimmune encephalomyelitis (EAE)[3]. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
2. What are the common routes of administration for H4R antagonists in vivo?
H4R antagonists have been successfully administered via various routes, including oral (p.o.), subcutaneous (s.c.), and intraperitoneal (i.p.) injections. The choice of administration route will depend on the antagonist's pharmacokinetic properties, such as oral bioavailability and half-life[4]. For instance, JNJ7777120 has been administered orally and intranasally in mice[5].
3. How can I assess the in vivo target engagement of my H4R antagonist?
Pharmacodynamic (PD) markers can be used to confirm that the H4R antagonist is hitting its target in vivo. A common method is the ex vivo analysis of eosinophil shape change induced by an H4R agonist like imetit. Inhibition of this shape change in blood samples from treated animals indicates target engagement. Other PD markers can include measuring the reduction of inflammatory mediators like TNF-α or specific cytokines in response to an inflammatory challenge.
4. Are there known off-target effects for H4R antagonists?
Some H4R antagonists have been reported to have off-target effects. For example, toreforant has been shown to inhibit the hERG channel, which could lead to QT prolongation. It is crucial to review the selectivity profile of the specific antagonist being used. The first selective H4R antagonist, JNJ7777120, has been a valuable tool for studying H4R function but has limitations such as a short in vivo half-life and toxicity in some species, which prevented its clinical development.
5. How do I translate an effective animal dose to a human equivalent dose (HED)?
Direct extrapolation of doses based on body weight is not accurate. The recommended method for dose translation between species is to use body surface area (BSA) normalization. The FDA provides guidance documents with conversion factors for calculating the HED from animal doses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Efficacy | - Inadequate dose or dosing frequency.- Poor bioavailability via the chosen route of administration.- Strain-dependent differences in response.- Antagonist instability or improper storage.- The H4R may not play a significant role in the chosen disease model. | - Perform a dose-response study.- Review the pharmacokinetic data for the antagonist and consider an alternative route of administration.- Be aware of the mouse strain being used and check the literature for any reported strain-dependent effects.- Verify the stability and proper storage of the compound.- Confirm H4R expression in the target tissue and consider using H4R knockout animals as a negative control. |
| Inconsistent Results | - Variability in drug administration.- Differences in animal handling and experimental conditions.- Inconsistent timing of dosing and sample collection. | - Ensure accurate and consistent dosing for all animals.- Standardize all experimental procedures, including housing, diet, and light cycles.- Maintain a strict timeline for dosing and sample collection relative to the experimental challenge. |
| Adverse Effects or Toxicity | - Off-target pharmacology of the antagonist.- Vehicle-related toxicity.- High dose levels. | - Review the known selectivity profile of the antagonist.- Run a vehicle-only control group to rule out vehicle effects.- Perform a toxicity study with a dose range to determine the maximum tolerated dose. |
| Compound Solubility Issues | - The antagonist may have poor solubility in aqueous solutions. | - Consult the manufacturer's instructions for recommended solvents.- Consider using a formulation approach, such as co-solvents, surfactants, or cyclodextrins, to improve solubility. Always test the vehicle for any potential in vivo effects. |
Data Summary Tables
Table 1: In Vivo Dosages of Selected H4R Antagonists in Mouse Models
| H4R Antagonist | Mouse Model | Route of Administration | Effective Dose Range | Reference(s) |
| JNJ7777120 | Acute Skin Inflammation (Croton Oil) | Subcutaneous (s.c.) | 30-100 mg/kg | |
| JNJ7777120 | Allergic Rhinitis | Oral (p.o.), Intranasal | Dose-dependent inhibition | |
| JNJ7777120 | Chronic Allergic Dermatitis | Not specified | Not specified | |
| JNJ10191584 | Experimental Autoimmune Encephalomyelitis (EAE) | Oral (p.o.) | 6 mg/kg daily | |
| A-940894 | Zymosan-Induced Peritonitis | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of Selected H4R Antagonists
| H4R Antagonist | Species | Half-life (t1/2) | Oral Bioavailability | Reference(s) |
| Izuforant | Human | 2.42 - 7.80 h | Not specified | |
| JNJ7777120 | Rat, Dog | ~3 hours | ~30% (rat), ~100% (dog) | |
| Toreforant | Human | Consistent with once-daily dosing | Good | |
| A-940894 | Rat, Mouse | Good | Good |
Experimental Protocols & Methodologies
Zymosan-Induced Peritonitis in Mice (adapted from)
-
Animal Model: Male BALB/c mice are commonly used.
-
Antagonist Administration: Administer the H4R antagonist (e.g., A-940894) or vehicle control at the desired dose and route.
-
Induction of Peritonitis: 30 minutes after antagonist administration, inject 2 mg of zymosan A from Saccharomyces cerevisiae suspended in sterile saline intraperitoneally.
-
Sample Collection: At a specified time point (e.g., 4 hours) after zymosan injection, euthanize the mice and perform a peritoneal lavage with cold phosphate-buffered saline (PBS).
-
Cell Analysis: Collect the lavage fluid and determine the total and differential immune cell counts (e.g., neutrophils, eosinophils) using a hemocytometer and cytospin preparations stained with a differential stain.
-
Mediator Analysis: The lavage fluid can also be used to measure the levels of inflammatory mediators such as prostaglandins (e.g., PGD2) and cytokines by ELISA or other immunoassays.
Eosinophil Shape Change Assay (adapted from)
-
Blood Collection: Collect whole blood from treated and control animals into tubes containing an anticoagulant (e.g., EDTA).
-
Agonist Stimulation: Incubate blood samples with an H4R agonist (e.g., imetit) or vehicle control at 37°C for a short period (e.g., 10 minutes).
-
Fixation: Stop the reaction and preserve the cell morphology by adding a fixative solution (e.g., paraformaldehyde).
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Eosinophils can be identified based on their characteristic forward and side scatter properties. The change in forward scatter (FSC) is indicative of a change in cell shape.
-
Data Analysis: Quantify the percentage of eosinophils that have undergone a shape change in response to the agonist. The inhibitory effect of the H4R antagonist is determined by the reduction in the percentage of shape-changed eosinophils in the treated group compared to the vehicle control.
Visualizations
Caption: Simplified H4R signaling pathway.
Caption: General experimental workflow for in vivo H4R antagonist studies.
Caption: Troubleshooting decision tree for lack of efficacy.
References
- 1. Strain-dependent effects of the histamine H₄ receptor antagonist JNJ7777120 in a murine model of acute skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Effect of histamine H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
H4R antagonist 1 stability issues in cell culture media
Welcome to the technical support center for H4R Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues when working with this compound in cell culture media. Below you will find frequently asked questions and troubleshooting guides to help ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to lose its inhibitory activity over the course of my cell-based assay. What are the potential causes?
A1: The loss of activity of this compound in cell culture can be attributed to several factors. The most common causes are chemical degradation in the aqueous media, enzymatic degradation by components in the serum supplement or by the cells themselves, and non-specific binding to plasticware or serum proteins.[1][2] Given that some H4R antagonists have shown low metabolic stability, cellular metabolism is a strong possibility.[3]
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: To assess the stability of this compound, a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1] This involves incubating the compound in your complete cell culture medium (with and without cells) and analyzing samples at different time points to quantify the amount of intact compound remaining.[4]
Q3: What components in the cell culture media are most likely to cause stability issues for this compound?
A3: Several components can affect the stability of small molecules like this compound. Fetal Bovine Serum (FBS) contains various enzymes, such as esterases and proteases, that can metabolize the compound. The pH of the medium (typically 7.2-7.4) can also lead to the degradation of pH-sensitive compounds. Furthermore, the compound may react with or bind to other media components, reducing its effective concentration.
Q4: I've observed precipitation after adding this compound to my media. What should I do?
A4: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the cell culture medium. This can be due to a high final concentration or "solvent shock" when diluting a concentrated stock (e.g., in DMSO) into the aqueous medium. To address this, consider pre-warming the media, optimizing the dilution method by adding the compound dropwise while vortexing, or testing the solubility in different media formulations or with a lower percentage of serum.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Possible Cause: Degradation of this compound in stock solution or during the experiment.
-
Troubleshooting Steps:
-
Stock Solution Integrity: Prepare fresh stock solutions of this compound for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Media Preparation: Ensure consistent media preparation, including the source and lot number of the serum and other supplements.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can vary with prolonged culturing.
-
Incubation Time: If degradation is suspected, shorten the incubation time of your assay or add the compound at multiple time points.
-
Issue 2: Higher than Expected IC50 Value
-
Possible Cause: The effective concentration of this compound is lower than the nominal concentration due to degradation or binding.
-
Troubleshooting Steps:
-
Stability in Media vs. Buffer: Compare the stability of this compound in a simple buffer (e.g., PBS) versus your complete cell culture medium to assess the impact of media components.
-
Serum vs. Serum-Free Media: Conduct the stability study in both serum-containing and serum-free media to determine if serum components are contributing to degradation.
-
Presence vs. Absence of Cells: To distinguish between chemical degradation and cellular metabolism, compare the compound's stability in complete media with and without your cells.
-
Binding to Plasticware: For highly lipophilic compounds, consider using low-binding plates and tubes to minimize non-specific binding.
-
Issue 3: Cellular Toxicity Observed at Expectedly Non-Toxic Doses
-
Possible Cause: A degradation product of this compound may be more toxic than the parent compound.
-
Troubleshooting Steps:
-
Identify Degradants: Use LC-MS to analyze the medium for the presence of degradation products.
-
Toxicity of Pre-incubated Medium: Test the cytotoxicity of the cell culture medium that has been pre-incubated with this compound for a duration similar to your experiment.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Media Conditions
| Time (hours) | % Remaining (DMEM + 10% FBS) | % Remaining (DMEM, Serum-Free) | % Remaining (PBS, pH 7.4) |
| 0 | 100 | 100 | 100 |
| 2 | 85 | 95 | 98 |
| 6 | 60 | 88 | 96 |
| 12 | 35 | 80 | 94 |
| 24 | 10 | 72 | 91 |
Table 2: Troubleshooting Summary for this compound Stability
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Results | Compound Degradation | Prepare fresh stock solutions; use consistent media and cell passage. |
| High IC50 | Loss of active compound | Assess stability in different media; use low-binding plates. |
| Unexpected Toxicity | Formation of a toxic degradant | Analyze for degradation products using LC-MS; test pre-incubated media. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Spike this compound into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.
-
Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.
-
-
Sampling:
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Immediately quench any potential enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 time point.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: Optimizing H4R Antagonist Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve signal-to-noise ratios in Histamine H4 Receptor (H4R) antagonist assays.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of high background noise in H4R antagonist assays?
A1: High background noise in H4R antagonist assays can originate from several sources, including:
-
Cellular Autofluorescence: Endogenous molecules within cells, such as NADH and flavins, can emit fluorescence, contributing to the background signal.[1]
-
Non-specific Binding: The antagonist compound or detection reagents may bind to unintended cellular components or the assay plate itself.[2]
-
Suboptimal Reagent Concentrations: Excessively high concentrations of assay reagents, such as fluorescent dyes or antibodies, can lead to increased background.
-
Poor Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and increased autofluorescence.
-
Media Components: Phenol red and components of serum in the cell culture media can be fluorescent and contribute to background noise.[1]
Q2: How can I determine the source of the high background in my assay?
A2: A systematic approach can help pinpoint the source of high background:
-
Visually inspect the cells: Check for signs of stress, death, or contamination under a microscope.
-
Run proper controls:
-
No-Cell Control: Wells containing only media and assay reagents to assess background from the media and non-specific binding to the plate.
-
Unstained Cell Control: Wells with cells but without fluorescent dyes or antibodies to measure cellular autofluorescence.[1]
-
Vehicle Control: Wells with cells and the vehicle used to dissolve the antagonist (e.g., DMSO) to check for any effects of the vehicle on the assay signal.
-
Secondary Antibody Only Control (for immunoassays): This helps identify non-specific binding of the secondary antibody.[1]
-
Q3: What is the role of an agonist in an antagonist assay, and how does its concentration affect the results?
A3: In an antagonist assay, an agonist is used to stimulate the H4 receptor and establish a signal window. The antagonist's potency is then measured by its ability to inhibit this agonist-induced signal. The concentration of the agonist is critical; using a concentration at or near its EC80 (the concentration that elicits 80% of the maximal response) provides a robust signal window for detecting inhibition by the antagonist.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during H4R antagonist assays, categorized by assay type.
General Cell-Based Assays (e.g., Calcium Flux, Reporter Gene)
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Cellular Autofluorescence | Use phenol red-free media and consider imaging in a buffered saline solution for the duration of the assay. If possible, select fluorophores with emission spectra in the red or far-red range to minimize interference from cellular autofluorescence, which is more prominent in the blue and green regions. |
| Suboptimal Cell Density | Optimize cell seeding density. Overly confluent cells can lead to a decreased signal window, while too few cells may not produce a robust signal. Perform a cell titration experiment to find the optimal density. | |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Use a fresh batch of cells and handle them gently during plating and washing steps. | |
| Serum in Media | Culture cells in serum-free media for a period before the assay, if compatible with your cell line, as serum components can be a source of background fluorescence. | |
| Low Signal-to-Noise Ratio | Insufficient Agonist Stimulation | Ensure the agonist concentration is appropriate to elicit a strong response (typically around EC80). |
| Low Receptor Expression | Confirm H4R expression levels in your cell line using techniques like qPCR or western blotting. | |
| Inadequate Washing | Increase the number and duration of wash steps to thoroughly remove unbound reagents. | |
| High Well-to-Well Variability | Inconsistent Cell Plating | Ensure a homogenous cell suspension and use appropriate pipetting techniques to plate a consistent number of cells in each well. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Radioligand Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Non-specific Binding | Radioligand Sticking to Filters or Plates | Pre-treat filters with a blocking agent like polyethyleneimine (PEI). For plate-based assays, select plates with low-binding surfaces. |
| Inadequate Blocking | Optimize the blocking buffer. Common blockers include bovine serum albumin (BSA) and non-fat dry milk. The optimal blocker and its concentration should be determined empirically. | |
| Radioligand Concentration Too High | Use a radioligand concentration at or below the Kd for competition assays to ensure sensitive detection of antagonist binding. | |
| Low Specific Binding Signal | Low Receptor Density in Membrane Prep | Prepare membranes from a cell line with high H4R expression. Ensure proper membrane preparation techniques to maintain receptor integrity. |
| Degraded Radioligand | Use a fresh batch of radioligand and store it properly according to the manufacturer's instructions. | |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium by performing a time-course experiment. |
[³⁵S]GTPγS Binding Assays
| Issue | Potential Cause | Recommended Solution |
| High Basal [³⁵S]GTPγS Binding | High Constitutive H4R Activity | The human H4R is known to have high constitutive activity. The addition of GDP to the assay buffer can help suppress this basal binding. |
| Suboptimal GDP or Mg²⁺ Concentration | Titrate the concentrations of GDP and Mg²⁺ to find the optimal balance that maximizes the agonist-stimulated signal over the basal signal. | |
| Low Agonist-Stimulated Signal | Low G-protein Coupling Efficiency | Ensure the membrane preparation contains functional G-proteins. The H4R primarily couples to Gαi/o proteins. |
| Incorrect Assay Buffer Composition | The presence of NaCl in the assay buffer can enhance the signal-to-background ratio by suppressing basal [³⁵S]GTPγS binding. |
Data Presentation
Table 1: Hypothetical Data on Optimizing Cell Seeding Density for a Fluorescence-Based H4R Antagonist Assay
| Cell Density (cells/well) | Mean Signal (Agonist) | Mean Background (Vehicle) | Signal-to-Background Ratio (S/B) |
| 2,500 | 15,000 | 3,000 | 5.0 |
| 5,000 | 35,000 | 3,500 | 10.0 |
| 10,000 | 50,000 | 8,000 | 6.3 |
| 20,000 | 60,000 | 15,000 | 4.0 |
Table 2: Illustrative Comparison of Blocking Buffers in a Radioligand Binding Assay
| Blocking Buffer | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio (Specific/Non-specific) |
| 1% BSA in PBS | 8,000 | 2,000 | 6,000 | 3.0 |
| 5% Non-fat Dry Milk in TBS-T | 9,500 | 1,500 | 8,000 | 5.3 |
| Commercial Protein-Free Blocker | 7,500 | 1,800 | 5,700 | 3.2 |
Experimental Protocols
Detailed Protocol for an H4R Antagonist Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human H4R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Harvest cells and seed them into 96-well black-walled, clear-bottom plates at the optimized cell density (e.g., 5,000 cells/well).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the H4R antagonist compounds in the assay buffer.
-
Add the antagonist solutions to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the H4R agonist (e.g., histamine) at a concentration corresponding to its EC80.
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist solution into the wells and immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the antagonist response against its concentration to determine the IC₅₀ value.
-
Detailed Protocol for an H4R Antagonist [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the H4R to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the assay buffer (containing MgCl₂, NaCl, and an optimized concentration of GDP), the H4R antagonist at various concentrations, and the prepared cell membranes.
-
Incubate for 30 minutes at room temperature to allow the antagonist to bind.
-
-
Initiation of Reaction:
-
Add the H4R agonist (at its EC80 concentration) and [³⁵S]GTPγS to each well to start the reaction.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled GTPγS) from the total binding.
-
Plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding as a function of the antagonist concentration to calculate the IC₅₀.
-
Visualizations
H4R Signaling Pathway
Experimental workflow for a cell-based H4R antagonist assay.
Troubleshooting decision tree for high background noise.
References
Technical Support Center: H4R Antagonist 1 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating the cytotoxicity of H4R antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: Based on preclinical and clinical data for other selective H4R antagonists, such as JNJ7777120 and JNJ-39758979, this compound is generally expected to have a low cytotoxic profile in non-target cells.[1][2] Studies have shown that some H2, H3, and H4 receptor antagonists exhibit minimal to no cytotoxicity in certain cancer cell lines. However, it is crucial to empirically determine the cytotoxicity of this compound in your specific cell model, as off-target effects can occur. For instance, the H4R antagonist JNJ-39758979 was associated with neutropenia in a clinical study, suggesting potential cell-specific toxicity.[3]
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: The choice of cell line is critical and depends on your research question.
-
Target Cells: Use cell lines endogenously expressing the H4 receptor (H4R) to assess on-target cytotoxicity. H4R is predominantly expressed in cells of the immune system, such as mast cells, eosinophils, T cells, and dendritic cells.[4]
-
Off-Target Cells: To evaluate general cytotoxicity, use cell lines that do not express H4R. Commonly used cell lines for general toxicity screening include HEK293 (human embryonic kidney), HepG2 (human liver cancer), and fibroblasts.
-
Disease-Relevant Cells: If investigating the therapeutic potential of this compound, use cell lines relevant to the disease model (e.g., cancer cell lines, neuronal cells).
Q3: What are the recommended in vitro assays to assess the cytotoxicity of this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanism.
-
Metabolic Viability Assay (e.g., MTT or MTS): Measures the metabolic activity of cells, which is often correlated with cell viability.[5]
-
Membrane Integrity Assay (e.g., LDH release): Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating necrosis or late apoptosis.
-
Apoptosis Assay (e.g., Annexin V/Propidium Iodide staining): Differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity in MTT Assay
Scenario: You observe a significant decrease in cell viability with this compound at concentrations where you expect no effect.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound may be precipitating in the culture medium at higher concentrations. | 1. Visually inspect the wells for any precipitate. 2. Determine the solubility of this compound in your culture medium. 3. If precipitation is observed, consider using a different solvent or reducing the final concentration. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be toxic to the cells. | 1. Run a vehicle control with the highest concentration of the solvent used in your experiment. 2. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5% for DMSO). |
| Off-Target Effects: this compound may have off-target effects unrelated to H4R antagonism. | 1. Test the compound on a cell line that does not express H4R. 2. If cytotoxicity persists, it suggests an off-target mechanism. |
| Assay Interference: The compound may interfere with the MTT reagent or formazan product. | 1. Perform a cell-free assay by adding this compound to the culture medium with MTT and solubilization solution to check for direct chemical reactions. 2. Confirm results with an alternative viability assay (e.g., LDH or CellTiter-Glo®). |
Issue 2: No Cytotoxicity Observed, but Phenotypic Changes are Present
Scenario: Your cytotoxicity assays show no change in viability, but you observe changes in cell morphology, proliferation, or function.
| Possible Cause | Troubleshooting Step |
| Cytostatic Effects: The compound may be inhibiting cell proliferation without inducing cell death. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over time). |
| Cellular Stress Response: The compound might be inducing a stress response that alters cell behavior without causing immediate death. | 1. Analyze markers of cellular stress (e.g., heat shock proteins). 2. Evaluate changes in cell signaling pathways. |
| Functional Antagonism: In H4R-expressing cells, the antagonist might be blocking a histamine-mediated survival or proliferation signal. | 1. Co-treat cells with histamine and this compound to see if the antagonist reverses a histamine-induced effect. Studies have shown that H4R antagonists can reverse the cytotoxic effects of H4R agonists. |
Issue 3: Inconsistent Results Between Different Cytotoxicity Assays
Scenario: You observe cytotoxicity in the MTT assay but not in the LDH assay.
| Possible Cause | Troubleshooting Step |
| Apoptosis vs. Necrosis: The compound may be inducing apoptosis without significant membrane disruption in the early stages. | 1. The MTT assay is sensitive to changes in metabolic activity, which can decrease during apoptosis. The LDH assay only detects membrane damage, which is more prominent in necrosis or late apoptosis. 2. Perform an apoptosis-specific assay like Annexin V/PI staining to confirm the mechanism of cell death. |
| Timing of Assay: The time point of measurement may be too early to detect significant LDH release. | 1. Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours). |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.
LDH Release Assay for Cytotoxicity
This protocol is based on common LDH assay kits.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in H4R-Expressing and Non-Expressing Cells
| Concentration (µM) | % Viability (MTT) in H4R+ Cells | % Cytotoxicity (LDH) in H4R+ Cells | % Viability (MTT) in H4R- Cells | % Cytotoxicity (LDH) in H4R- Cells |
| 0.1 | 98.5 ± 2.1 | 1.2 ± 0.5 | 99.1 ± 1.8 | 0.9 ± 0.3 |
| 1 | 97.2 ± 3.5 | 2.5 ± 0.8 | 98.6 ± 2.5 | 1.5 ± 0.6 |
| 10 | 95.8 ± 4.2 | 4.1 ± 1.1 | 97.9 ± 3.1 | 2.8 ± 0.9 |
| 50 | 85.3 ± 5.6 | 10.2 ± 2.3 | 96.5 ± 3.8 | 3.5 ± 1.2 |
| 100 | 60.1 ± 7.8 | 25.7 ± 4.5 | 95.2 ± 4.0 | 4.2 ± 1.5 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2a, randomized, double-blind, placebo-controlled, multicenter, parallel-group study of a H4 R-antagonist (JNJ-39758979) in Japanese adults with moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor Agonism Induces Antitumor Effects in Human T-Cell Lymphoma [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving H4R Antagonist Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Histamine H4 Receptor (H4R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many H4R antagonists?
A1: The low oral bioavailability of H4R antagonists often stems from a combination of two main factors:
-
Poor Aqueous Solubility: Many H4R antagonists are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This can lead to a low dissolution rate, which is often the rate-limiting step for absorption.
-
Low Permeability: Even if an antagonist dissolves, it may have poor permeability across the intestinal epithelium. This can be due to its physicochemical properties, such as high molecular weight or a large number of hydrogen bond donors and acceptors. Additionally, some H4R antagonists may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen, reducing net absorption.
-
First-Pass Metabolism: After absorption, the compound travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. This is a common issue for many orally administered drugs.
Q2: What are the initial steps I should take to troubleshoot the low bioavailability of my H4R antagonist?
A2: A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound. Key parameters include aqueous solubility at different pH values, the partition coefficient (logP), and permeability. Based on these findings, you can then select an appropriate strategy to address the specific bottleneck. For instance, if solubility is the main issue, formulation strategies like solid dispersions or lipid-based formulations could be beneficial. If permeability is low, a prodrug approach might be more suitable.
Q3: How can I improve the solubility of my H4R antagonist?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble H4R antagonists:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[1][2][3][4][5]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract. These formulations form fine emulsions upon contact with gastrointestinal fluids, facilitating drug absorption.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water.
Q4: What strategies can be used to enhance the permeability of my H4R antagonist?
A4: If your H4R antagonist has poor permeability, consider the following approaches:
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. By modifying the physicochemical properties of the parent drug, a prodrug can be designed to have improved permeability.
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. However, their use requires careful consideration of potential toxicity.
Troubleshooting Guides
In Vitro Permeability Assays (e.g., PAMPA, Caco-2)
| Problem | Possible Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in PAMPA. | Poor intrinsic permeability of the compound. | Consider chemical modifications to improve lipophilicity (within an optimal range) or reduce hydrogen bonding potential. |
| Low aqueous solubility limiting the concentration gradient. | Use co-solvents (e.g., DMSO) in the donor compartment, but be mindful of their potential effects on the artificial membrane. | |
| High efflux ratio in Caco-2 assay. | The compound is a substrate for efflux transporters (e.g., P-gp). | Co-administer with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp) to confirm. If confirmed, a prodrug approach to mask the recognition site for the transporter may be necessary. |
| Low compound recovery in Caco-2 assay. | The compound may be binding to the plastic of the assay plate or accumulating within the cell monolayer. | Use plates with low-binding surfaces. Analyze the cell lysate at the end of the experiment to quantify intracellular drug concentration. |
| High variability in Papp values between experiments. | Inconsistent Caco-2 cell monolayer integrity. | Always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity. |
| Issues with the analytical method for quantifying the compound. | Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the relevant buffer matrix. |
In Vivo Pharmacokinetic Studies in Rodents
| Problem | Possible Cause | Troubleshooting Steps |
| Very low and variable oral bioavailability. | Poor solubility and/or dissolution in the GI tract. | Consider using a formulation strategy to improve solubility, such as a solution in a vehicle like PEG 400 or a lipid-based formulation. |
| High first-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, consider chemical modifications to block metabolic sites or a prodrug approach. | |
| Rapid clearance from the systemic circulation. | Investigate the primary route of elimination (renal vs. hepatic). If clearance is very high, it may be challenging to achieve sustained therapeutic concentrations with oral dosing. | |
| No detectable plasma concentrations after oral administration. | The dose may be too low, or the analytical method may not be sensitive enough. | Increase the dose if tolerated. Optimize the analytical method to achieve a lower limit of quantification. |
| The compound may be unstable in the GI tract. | Assess the chemical stability of the compound at different pH values representative of the stomach and intestine. | |
| Food effects observed (significant difference in bioavailability with and without food). | The drug's solubility may be dependent on bile salts, which are released in response to food. | For lipophilic compounds, administration with a high-fat meal can sometimes enhance absorption. This needs to be characterized and controlled for in subsequent studies. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Selected H4R Antagonists
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| JNJ-7777120 | Rat | 22 | 2.3 | |
| A-943931 | Not specified | 90 | Not specified | |
| A-987306 | Not specified | Not specified | 3.7 | |
| Compound 48 | Mouse | Favorable (exact value not provided) | Not specified | |
| Izuforant | Human | Not specified (linear kinetics observed) | Not specified |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive membrane permeability.
Materials:
-
96-well MultiScreen-Permeability filter plates
-
96-well acceptor plates
-
Hexadecane in hexane solution (5% v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution in DMSO
-
Plate shaker
-
LC-MS/MS for analysis
Methodology:
-
Coat the filter of each well in the donor plate with 5 µL of the hexadecane in hexane solution and allow the hexane to evaporate for at least 60 minutes.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Add 150 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Eosinophil Shape Change Assay
This assay measures the functional activity of H4R antagonists by their ability to inhibit histamine-induced shape change in eosinophils.
Materials:
-
Isolated human eosinophils
-
Histamine
-
H4R antagonist (test compound)
-
PBS with 0.1% BSA, 10 mM glucose, and 10 mM HEPES
-
Flow cytometer
Methodology:
-
Isolate eosinophils from human peripheral blood.
-
Resuspend the eosinophils at a concentration of 1 x 10⁷ cells/mL in the assay buffer.
-
Pre-incubate the cells with various concentrations of the H4R antagonist or vehicle control for 15 minutes at room temperature.
-
Stimulate the cells with a pre-determined concentration of histamine (e.g., the EC₅₀ for shape change) for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately analyze the cells by flow cytometry, measuring the forward scatter (FSC) of the eosinophil population. An increase in FSC indicates cell shape change.
-
Calculate the percentage inhibition of the histamine-induced shape change for each concentration of the antagonist.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral pharmacokinetic study in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
H4R antagonist
-
Appropriate vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Fast the rats overnight before dosing, with free access to water.
-
Prepare the dosing formulation of the H4R antagonist in the selected vehicle at the desired concentration.
-
Administer a single oral dose of the formulation to each rat via oral gavage.
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma (or serum) by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the H4R antagonist in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software. To determine oral bioavailability, a separate group of rats would receive an intravenous dose of the compound.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijisrt.com [ijisrt.com]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
H4R Antagonist Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability when working with Histamine H4 Receptor (H4R) antagonists. The content is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental outcomes.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Inconsistent Results in Cell-Based Assays
Question: Why am I observing high variability in my functional assay results (e.g., cAMP or calcium flux assays)?
Answer: Variability in cell-based assays can stem from several factors related to your cell line, assay conditions, and reagents.
-
Cell Line Stability: Continuous passaging of cell lines can lead to phenotypic and genotypic drift.[1][2] High-passage cells may exhibit altered morphology, growth rates, and, importantly, changes in H4R expression and signaling pathways.
-
Troubleshooting Steps:
-
Monitor Passage Number: Use low-passage cells (ideally <20 passages) for all experiments and maintain a detailed record of the passage number.
-
Cell Line Authentication: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure it is the correct line and free from cross-contamination.
-
Consistent Culture Conditions: Maintain consistent culture conditions, including media formulation, serum percentage, and incubation parameters (temperature, CO2), as variations can impact cell health and receptor expression.
-
Master and Working Cell Banks: Establish a master cell bank of a low-passage, authenticated cell line and create working cell banks for routine experiments to ensure a consistent starting population.
-
-
-
Assay Conditions: The specific parameters of your functional assay can significantly influence the results.
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: For antagonist assays, use an agonist concentration that elicits a response in the EC50 to EC80 range to ensure a sufficient window for detecting inhibition.
-
Equilibration and Incubation Times: Ensure adequate equilibration and incubation times for both the antagonist and agonist to reach a steady state. Insufficient incubation can lead to underestimation of antagonist potency.
-
Buffer Composition: Be aware that components in your assay buffer can affect ligand binding and receptor signaling. For instance, divalent cations like Mg2+ can influence G protein coupling.
-
Cell Density: The number of cells seeded per well can impact the magnitude of the response. Optimize cell density to ensure the signal is within the linear range of the assay.
-
-
Discrepancies in Antagonist Potency (Ki/IC50 Values)
Question: Why do my calculated antagonist potency values (Ki or IC50) differ from published data or vary between experiments?
Answer: Discrepancies in potency values are a common issue and can be attributed to the choice of assay, radioligand, and data analysis methods.
-
Choice of Assay: Different assay formats measure different aspects of receptor function and can yield different potency values.
-
Troubleshooting Steps:
-
Binding vs. Functional Assays: Acknowledge that Ki values from radioligand binding assays measure the affinity of a ligand for the receptor, while IC50 values from functional assays measure the antagonist's ability to inhibit a cellular response. These values are not always directly comparable.
-
Signaling Pathway Dependence: H4R couples primarily to Gαi/o proteins to inhibit adenylyl cyclase, but it can also signal through β-arrestin and mobilize intracellular calcium. The potency of an antagonist may differ depending on the signaling pathway being measured.
-
"Apparent" Non-competitive Antagonism: In some assay formats, like rapid calcium flux assays, competitive antagonists may appear non-competitive due to a lack of equilibrium, leading to an underestimation of potency.
-
-
-
Radioligand Binding Assay Parameters:
-
Troubleshooting Steps:
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd value. Higher concentrations can lead to an overestimation of the IC50 of the competing antagonist.
-
Non-Specific Binding: Accurately determine non-specific binding using a high concentration of a competing, unlabeled ligand to avoid artificially altering the specific binding window.
-
Data Analysis: Use appropriate models for data analysis. The Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) is commonly used to calculate Ki from IC50 values in binding assays, where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Unexpected In Vivo Efficacy or Toxicity
Question: My H4R antagonist shows potent in vitro activity but has unexpected or inconsistent effects in my animal model. What could be the cause?
Answer: Translating in vitro findings to in vivo models introduces a higher level of complexity, including pharmacokinetics, species differences, and complex biological responses.
-
Pharmacokinetics and Drug Administration: The in vivo behavior of the antagonist is a critical factor.
-
Troubleshooting Steps:
-
Route of Administration and Formulation: The route of administration (e.g., intraperitoneal, oral) and the vehicle used can significantly impact the bioavailability of the antagonist. For example, the H4R antagonist JNJ7777120 has been administered intraperitoneally in saline with a small percentage of DMSO.
-
Dosing and Half-life: Consider the in vivo half-life of the antagonist. Some compounds, like JNJ7777120, have a short half-life, which may necessitate more frequent dosing to maintain effective concentrations.
-
Blood-Brain Barrier Penetration: If studying CNS effects, confirm whether the antagonist can cross the blood-brain barrier. JNJ7777120 has been reported to be lipophilic and able to cross the BBB.
-
-
-
Species and Strain Differences: The pharmacology of H4R and its ligands can vary between species and even between different strains of the same species.
-
Troubleshooting Steps:
-
Target Affinity: Confirm the affinity and potency of your antagonist at the H4R of the animal species you are using, as it may differ from human H4R.
-
Strain-Dependent Inflammatory Responses: Be aware that the inflammatory response and the effect of H4R antagonists can differ between mouse strains. For example, JNJ7777120 showed anti-inflammatory effects in CD-1 mice but not in NMRI, BALB/c, or C57BL/6J mice in a model of acute skin inflammation.
-
-
-
Complex Biological Responses: The in vivo role of H4R can be multifaceted and context-dependent.
-
Troubleshooting Steps:
-
Off-Target Effects: Consider potential off-target effects of your antagonist. While many are selective, high concentrations could lead to interactions with other receptors, such as H3R.
-
Unexpected Biology: In some models, H4R blockade can lead to unexpected outcomes. For instance, treatment with JNJ7777120 exacerbated experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, which was contrary to the expected anti-inflammatory effect. This highlights the complex role of H4R in regulating immune responses.
-
-
Quantitative Data Summary
Table 1: H4R Ligand Affinities and Potencies
| Compound | Receptor/Assay | Species | Ki (nM) | pEC50/pIC50 | Reference |
| Histamine | hH4R Binding ([3H]histamine) | Human | 4.7 ± 0.3 | - | |
| 4-Methylhistamine | hH4R Binding ([3H]histamine) | Human | 7.0 ± 1.2 | - | |
| Imetit | hH4R Binding ([3H]histamine) | Human | 2.7 | - | |
| Thioperamide | hH4R Binding ([3H]histamine) | Human | 4.6 ± 0.9 | - | |
| JNJ7777120 | Eosinophil Chemotaxis | Human | - | IC50 ~28 nM | |
| JNJ7777120 | Mast Cell Chemotaxis | Human | - | IC50 ~27 nM |
Note: Ki, pEC50, and pIC50 values can vary depending on the specific experimental conditions. This table provides a summary for comparative purposes.
Experimental Protocols
Protocol 1: H4R Radioligand Binding Assay (Competitive Inhibition)
This protocol is for determining the affinity (Ki) of a test compound for the H4R using a competitive binding assay with a radiolabeled ligand (e.g., [3H]histamine).
Materials:
-
Cell membranes expressing H4R
-
Radioligand (e.g., [3H]histamine)
-
Test compounds (unlabeled antagonists)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine, PEI)
-
Filter manifold for harvesting
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing H4R. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
Test compound at various concentrations (typically a 10-point dilution series).
-
Radioligand at a fixed concentration (at or below its Kd).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled H4R ligand (e.g., 10 µM histamine).
-
-
Initiate Reaction: Add the H4R membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: H4R Functional Assay (cAMP Measurement)
This protocol describes a method to measure the antagonist effect on H4R-mediated inhibition of cAMP production. H4R is coupled to Gαi, which inhibits adenylyl cyclase.
Materials:
-
Cells expressing H4R (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Forskolin (to stimulate adenylyl cyclase)
-
H4R agonist (e.g., histamine or 4-methylhistamine)
-
Test compounds (H4R antagonists)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
96- or 384-well plates
Procedure:
-
Cell Plating: Seed H4R-expressing cells into 96- or 384-well plates and culture overnight.
-
Compound Addition:
-
Remove the culture medium.
-
Add the test compounds (antagonists) at various concentrations in assay buffer and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a solution containing a fixed concentration of forskolin and the H4R agonist (at its EC80 concentration) to each well. The forskolin stimulates cAMP production, and the H4R agonist will inhibit this stimulation.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit. These kits typically involve a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured signal (proportional to cAMP levels) against the log concentration of the antagonist.
-
Calculate the IC50 value, which represents the concentration of antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Protocol 3: H4R Calcium Flux Assay
This protocol is for measuring H4R-mediated changes in intracellular calcium concentration, which can occur through G protein βγ subunit activation of phospholipase C.
Materials:
-
Cells expressing H4R
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Fluo-4, or Indo-1)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
H4R agonist
-
Test compounds (H4R antagonists)
-
Fluorescence plate reader (e.g., FLIPR, FlexStation) with appropriate filters
Procedure:
-
Cell Plating: Seed H4R-expressing cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the calcium-sensitive dye loading solution to the cells.
-
Incubate at 37°C in the dark for 1 hour to allow the dye to enter the cells.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations in assay buffer to the cell plate.
-
-
Calcium Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Use the instrument's injection system to add the H4R agonist to the wells while continuously measuring the fluorescence.
-
Continue reading the fluorescence for several minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the antagonist.
-
Plot the peak response against the log concentration of the antagonist to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
References
Technical Support Center: Troubleshooting Unexpected Results with H4R Antagonist 1
This guide is designed for researchers, scientists, and drug development professionals who are using H4R Antagonist 1 and have encountered unexpected results. This resource provides a structured approach to troubleshooting, from verifying reagents to refining experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why am I not observing the expected inhibition of histamine-induced cellular responses with this compound?
Possible Causes and Troubleshooting Steps:
-
A. Reagent & Compound Integrity:
-
Compound Degradation: Ensure that this compound has been stored correctly. Stock solutions should be stored in small aliquots at -80°C for up to two years or -20°C for one year to prevent repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
-
Incorrect Concentration: Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR.
-
Agonist Concentration: The concentration of histamine or other H4R agonists is crucial. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. Determine the EC80 of your agonist in your specific assay and use that concentration for screening antagonists.
-
-
B. Experimental Protocol & Assay Issues:
-
Assay Type: Confirm that you are using an appropriate assay to detect H4R antagonism. The histamine H4 receptor is coupled to Gαi/o proteins, and its stimulation typically leads to a decrease in intracellular cAMP, activation of the MAPK pathway, and enhanced Ca²⁺ release.[2][3]
-
Functional vs. Binding Assays: A functional assay (e.g., cAMP measurement, calcium mobilization, chemotaxis) measures the cellular response, while a binding assay measures the antagonist's ability to displace a ligand from the receptor. An antagonist may bind to the receptor but not inhibit the specific downstream pathway you are measuring.
-
-
Pre-incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient duration before adding the agonist to allow for receptor binding. A typical pre-incubation time is 20-30 minutes at 37°C.
-
Cell Line & Receptor Expression:
-
Receptor Density: Inadequate H4R expression in your cell line (e.g., HEK293, CHO) can result in a small signal window, making antagonism difficult to detect. Confirm H4R expression levels using qPCR or Western blot.
-
Cell Health: Use healthy, sub-confluent cells that have not been passaged excessively, as this can alter receptor expression and signaling fidelity.
-
-
-
C. Choice of Controls:
-
Positive Control: Use a well-characterized H4R antagonist, such as JNJ7777120, as a positive control to confirm that your assay system can detect antagonism.[2]
-
Vehicle Control: The solvent for this compound (e.g., DMSO) should not affect the assay at the final concentration used. Run a vehicle-only control.
-
Question 2: I'm observing an unexpected increase in the cellular response (agonist-like effect) after applying this compound alone. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
A. Inverse Agonism:
-
This compound may be acting as an inverse agonist. H4 receptors can exhibit constitutive (agonist-independent) activity. An inverse agonist would inhibit this basal activity, leading to a decrease in the signaling pathway's output. However, in some cellular contexts or with specific downstream readouts, this could be misinterpreted. For instance, "this compound" is described as a potent inverse agonist with an IC50 of 19 nM.
-
-
B. Off-Target Effects:
-
The compound may be acting on other receptors or cellular targets. Screen this compound against a panel of other receptors, particularly other histamine receptors (H1R, H2R, H3R) and other GPCRs, to determine its selectivity. Some H4R antagonists have been noted to have off-target effects.
-
-
C. Experimental Artifact:
-
High concentrations of the compound might interfere with the assay technology (e.g., fluorescence, luminescence) or cause cell stress, leading to a non-specific signal. Perform a counterscreen with parental cells lacking H4R expression to identify receptor-independent effects.
-
Question 3: The in vitro potency of this compound is high, but it shows low or no efficacy in our in vivo model. Why?
Possible Causes and Troubleshooting Steps:
-
A. Pharmacokinetics and Metabolism:
-
Poor Bioavailability: The compound may have low oral bioavailability or be rapidly cleared from circulation. Conduct pharmacokinetic studies to determine the plasma concentration and half-life of this compound.
-
Rapid Metabolism: The compound may be quickly metabolized into inactive forms. For example, one H4R antagonist showed very low metabolic stability in rat microsomes, with only 1% of the parent compound remaining after 10 minutes.
-
Formulation and Solubility: Ensure the compound is properly solubilized for in vivo administration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
B. Species Differences:
-
There can be significant differences in the pharmacology of H4R between species. The binding affinity and potency of this compound may differ between human, mouse, and rat receptors. It is crucial to determine the potency of your antagonist on the specific species being used in your animal model.
-
-
C. Complex In Vivo Biology:
-
The in vivo model may have compensatory mechanisms or involve cell types that are not present in your in vitro assays. For example, H4R is expressed on various immune cells, including mast cells, eosinophils, T cells, and dendritic cells, and its role can be complex. In some models of experimental autoimmune encephalomyelitis (EAE), H4R antagonism unexpectedly worsened the disease.
-
Data Presentation
Table 1: In Vitro Pharmacology of Selected H4R Antagonists
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Human H4R | 19 | Inverse Agonist Activity | |
| JNJ7777120 | Human H4R | 13 | Radioligand Binding | |
| JNJ39758979 | Human H4R | 4.3 | Radioligand Binding | |
| Toreforant | Human H4R | 23 | Radioligand Binding |
Table 2: Example In Vivo Efficacy Data for an H4R Antagonist in a Mouse Model of Allergic Airway Inflammation
| Treatment Group | Eosinophil Infiltration (cells/mL BALF) | IL-5 Levels (pg/mL in BALF) | IL-13 Levels (pg/mL in BALF) | Reference |
| Vehicle Control | 5.2 x 10⁵ | 150 | 85 | |
| H4R Antagonist (e.g., JNJ7777120) | 2.1 x 10⁵ | 65 | 30 | |
| Dexamethasone (Positive Control) | 1.5 x 10⁵ | 40 | 20 | N/A |
BALF: Bronchoalveolar Lavage Fluid. Data are representative.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for this compound
This protocol is designed to measure the ability of this compound to inhibit the histamine-induced decrease in cAMP levels in a cell line expressing the human H4 receptor.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing the human H4R into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer (e.g., HBSS).
-
Antagonist Addition: Add 25 µL of this compound diluted in Stimulation Buffer to the appropriate wells. For a full dose-response curve, use a serial dilution (e.g., 10 µM to 10 pM). Include "vehicle" wells with only Stimulation Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow the antagonist to bind to the receptors.
-
Agonist Addition: Add 25 µL of histamine (at a pre-determined EC80 concentration) mixed with a phosphodiesterase inhibitor (e.g., IBMX) and forskolin to all wells. Forskolin is used to stimulate adenylate cyclase and generate a measurable cAMP signal that can then be inhibited by the Gαi-coupled H4R.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and calculate the IC50 value.
Visualizations
Caption: Canonical H4R Gαi/o signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Validation & Comparative
A Comparative Guide to H4R Antagonist 1 and Other Histamine H4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of H4R Antagonist 1 against other prominent histamine H4 receptor (H4R) antagonists. The information is intended to assist researchers and drug development professionals in making informed decisions for their studies. The data presented is compiled from publicly available experimental findings.
Introduction to H4R Antagonism
The histamine H4 receptor, a G protein-coupled receptor, is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells.[1][2][3] Its activation by histamine is implicated in the pathogenesis of various inflammatory and allergic conditions, such as atopic dermatitis, allergic rhinitis, and asthma, by mediating processes like chemotaxis, cytokine release, and pruritus.[1][2] Consequently, H4R antagonists are being actively investigated as potential therapeutic agents for these disorders.
This compound (also known as Compound 48) is a novel, potent, and highly selective antagonist of the human H4 receptor. This guide compares its performance characteristics with other well-known H4R antagonists, including JNJ 7777120, JNJ 39758979, Toreforant, VUF-6002, and Izuforant.
Comparative Analysis of H4R Antagonists
The following tables summarize the key in vitro and in vivo properties of this compound and its counterparts.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Human H4R IC50/Ki (nM) | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R |
| This compound (Compound 48) | 27 (IC50) | High (no noticeable binding) | High (no noticeable binding) | High (no noticeable binding) |
| JNJ 7777120 | 4.5 (Ki) | >1000-fold | >1000-fold | >1000-fold |
| JNJ 39758979 | 12.5 (Ki) | >80-fold | >80-fold | >80-fold |
| Toreforant | 8.4 (Ki) | High | High | High |
| VUF-6002 | 26 (Ki) | - | - | 540-fold |
| Izuforant | 36 (IC50) | - | - | - |
Table 2: In Vitro Functional Activity
| Compound | Eosinophil Shape Change Inhibition | Mast Cell Chemotaxis Inhibition |
| This compound (Compound 48) | Effective | Effective |
| JNJ 7777120 | Effective | Effective |
| JNJ 39758979 | Effective | Effective |
| Toreforant | Effective | - |
| VUF-6002 | IC50 = 530 nM | IC50 = 138 nM |
| Izuforant | IC50 = 65.1-72.2 nM (imetit-induced) | - |
Table 3: In Vivo Efficacy in Animal Models
| Compound | Anti-inflammatory Activity | Anti-pruritic Activity |
| This compound (Compound 48) | Significant efficacy in oxazolone-induced atopic dermatitis mouse model | Significant efficacy in mouse models |
| JNJ 7777120 | Effective in mouse models of peritonitis and asthma | Effective |
| JNJ 39758979 | Effective in mouse models of asthma and dermatitis | Effective |
| Toreforant | Effective in mouse models of asthma and arthritis | Not efficacious in histamine-mediated scratching in mice |
| VUF-6002 | Effective in carrageenan-induced inflammation rat model | - |
| Izuforant | Inhibits oxazolone-induced atopic dermatitis in mice | Decreases histamine- and substance P-induced itching in mice |
Table 4: Pharmacokinetic Properties
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) |
| This compound (Compound 48) | Mouse | Favorable PK profile | - |
| JNJ 7777120 | Rat | ~30 | ~3 hours |
| Dog | ~100 | ~3 hours | |
| JNJ 39758979 | Human | Good | 124-157 hours |
| Toreforant | Human | Good | Consistent with once-daily dosing |
| VUF-6002 | - | - | - |
| Izuforant | Human | - | 2.42 - 7.80 hours |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental procedures used to characterize these antagonists, the following diagrams are provided.
Caption: H4 Receptor Signaling Pathway.
Caption: H4R Antagonist Drug Discovery Workflow.
Experimental Protocols
Histamine H4 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the H4 receptor.
Materials:
-
Membranes from cells expressing the human H4 receptor (e.g., HEK293 or CHO cells).
-
[3H]-Histamine (radioligand).
-
Test compounds (e.g., this compound).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the cell membranes, [3H]-Histamine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
In Vitro Eosinophil Shape Change Assay
Objective: To assess the functional antagonistic activity of a test compound on H4R-mediated eosinophil activation.
Materials:
-
Isolated human or mouse eosinophils.
-
Histamine or a selective H4R agonist (e.g., 4-methylhistamine).
-
Test compounds.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
Protocol:
-
Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control.
-
Stimulate the eosinophils with histamine or an H4R agonist for a short period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a fixative solution.
-
Analyze the cell morphology by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC).
-
Quantify the percentage of cells that have undergone a shape change (increased FSC and/or SSC).
-
Generate concentration-response curves to determine the IC50 of the test compound for inhibiting the agonist-induced shape change.
Oxazolone-Induced Atopic Dermatitis Mouse Model
Objective: To evaluate the in vivo efficacy of a test compound in a model of atopic dermatitis.
Materials:
-
Mice (e.g., BALB/c or NC/Nga).
-
Oxazolone.
-
Acetone and olive oil (vehicle).
-
Test compound and vehicle for administration (e.g., oral gavage).
-
Calipers for measuring ear thickness.
Protocol:
-
Sensitization: On day 0, apply a solution of oxazolone (e.g., 1.5% in acetone) to a shaved area of the abdomen of the mice.
-
Challenge: Starting on day 7, repeatedly apply a lower concentration of oxazolone (e.g., 1% in acetone/olive oil) to the ears of the mice every other day for a specified period (e.g., 2 weeks).
-
Treatment: Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage) starting before or after the challenge phase.
-
Assessment:
-
Measure ear thickness using calipers at regular intervals.
-
Score the clinical severity of skin lesions (e.g., erythema, edema, excoriation).
-
At the end of the study, collect ear tissue for histological analysis (e.g., measurement of epidermal thickness, inflammatory cell infiltration).
-
Collect blood or spleen samples for immunological analysis (e.g., measurement of IgE levels, cytokine profiles).
-
-
Data Analysis: Compare the treatment groups to the vehicle control group to determine the efficacy of the test compound in reducing the signs of atopic dermatitis.
Conclusion
This compound demonstrates high potency and selectivity for the human H4 receptor, with promising anti-inflammatory and anti-pruritic effects in preclinical models of atopic dermatitis. Its in vitro and in vivo profile is comparable to, and in some aspects, potentially more favorable than other established H4R antagonists. The comprehensive data and protocols provided in this guide are intended to facilitate further research and development of novel H4R-targeted therapies for inflammatory and allergic diseases. As with all drug development, further studies are required to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 Receptors and their Significance: Ingenta Connect [ingentaconnect.com]
Comparative Guide: JNJ 7777120 as a Benchmark for Histamine H4 Receptor Antagonists
Disclaimer: The compound "H4R antagonist 1" is not a recognized, specific chemical entity in publicly available scientific literature. Therefore, a direct comparison with experimental data is not feasible. This guide provides a comprehensive profile of the well-characterized and widely used reference antagonist, JNJ 7777120 , to serve as a benchmark for evaluating other novel H4 receptor (H4R) antagonists.
Introduction to the Histamine H4 Receptor
The histamine H4 receptor (H4R) is the fourth and most recently discovered member of the histamine receptor family, which are G protein-coupled receptors (GPCRs).[1] Predominantly expressed on cells of the immune system—including mast cells, eosinophils, T cells, and dendritic cells—H4R plays a crucial role in mediating inflammatory and immune responses.[2][3] Upon activation by histamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, mobilization of intracellular calcium, and activation of the MAPK pathway.[3][4] This signaling cascade triggers key inflammatory events such as the chemotaxis (directed migration) of mast cells and eosinophils, cytokine production, and upregulation of adhesion molecules, making the H4R an attractive therapeutic target for inflammatory and allergic disorders like asthma, atopic dermatitis, and pruritus (itching).
Overview of JNJ 7777120
JNJ 7777120, with the chemical name 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was the first potent and selective, non-imidazole H4R antagonist to be developed. Its discovery was a pivotal step in understanding the physiological and pathophysiological roles of the H4R, and it remains one of the most widely used pharmacological tools for studying this receptor both in vitro and in vivo. Although its development for clinical use was halted due to a short in vivo half-life and toxicity in animal studies, its extensive characterization provides an excellent benchmark for new chemical entities targeting the H4R.
Quantitative Performance Comparison
The following tables summarize the key pharmacological parameters for JNJ 7777120. Researchers developing novel H4R antagonists would aim to match or exceed these performance metrics.
Table 1: In Vitro Potency and Selectivity of JNJ 7777120
| Parameter | Species | Value | Selectivity vs. H1R, H2R, H3R | Reference(s) |
| Binding Affinity (Ki) | Human | 4.5 nM | >1000-fold | |
| Functional Antagonism (IC50) | Human | 4.5 nM | >1000-fold |
This data highlights the high affinity and exceptional selectivity of JNJ 7777120 for the human H4 receptor over other histamine receptor subtypes, a critical feature for minimizing off-target effects.
Table 2: In Vivo Efficacy of JNJ 7777120 in Preclinical Models
| Animal Model | Effect | Dosage | Reference(s) |
| Zymosan-Induced Peritonitis (Mouse) | Significantly blocked neutrophil infiltration | 10 mg/kg, s.c. | |
| Histamine-Induced Mast Cell Migration (Mouse) | Blocked migration of tracheal mast cells | 20 mg/kg, s.c. | |
| Allergen-Induced Asthma (Mouse) | Reduced T cell infiltration and Th2 cytokines (IL-5, IL-13) | - | |
| Experimental Pruritus (Mouse) | Potently inhibited scratching responses | - | |
| Experimental Autoimmune Encephalomyelitis (Mouse) | Reduced clinical symptoms and disease progression | - | |
| Parkinson's Disease Model (Rat) | Prevented dopaminergic neuron degeneration | - |
These studies demonstrate the anti-inflammatory and immunomodulatory effects of H4R antagonism with JNJ 7777120 across a range of disease models.
Table 3: Pharmacokinetic Profile of JNJ 7777120
| Species | Oral Bioavailability | Half-Life (t1/2) | Reference(s) |
| Rat | ~30% | ~3 hours | |
| Dog | 100% | ~3 hours |
While effective as a tool, the short half-life of JNJ 7777120 was a key limitation for its clinical development.
Signaling Pathways and Experimental Workflows
Histamine H4 Receptor Signaling
The H4R primarily signals through the Gαi/o pathway. Ligand binding inhibits adenylyl cyclase, leading to downstream effects on inflammatory cells. More recent studies have also implicated β-arrestin recruitment in H4R signaling, a pathway that JNJ 7777120 has been shown to activate in a biased manner.
References
- 1. The histamine H4 receptor: from orphan to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Specificity of H4R Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding specificity of H4R antagonist 1 against other commercially available histamine H4 receptor (H4R) antagonists. The data presented is intended to aid researchers in selecting the most appropriate tool compound for their studies, ensuring high selectivity and minimizing potential off-target effects.
Introduction to H4R Antagonism
The histamine H4 receptor (H4R) is the most recently identified member of the histamine receptor family and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in inflammatory and immune responses has made it an attractive target for the development of therapeutics for conditions such as allergic rhinitis, asthma, and atopic dermatitis. Selective antagonists of H4R are crucial tools for elucidating the physiological and pathological roles of this receptor.
This guide focuses on "this compound," a potent and selective H4R antagonist, and compares its binding profile to three other well-characterized H4R antagonists: JNJ 7777120, Toreforant, and VUF-6002.
Comparative Binding Affinity and Selectivity
The binding affinity of a ligand for its target is a critical parameter, with lower Ki or IC50 values indicating higher affinity. Equally important is the selectivity of the antagonist, which is its ability to bind to the intended target (H4R) with significantly higher affinity than to other receptors (e.g., H1R, H2R, H3R) or other unrelated molecular targets. High selectivity is paramount to minimize off-target effects and ensure that observed biological responses are attributable to the modulation of the intended target.
Table 1: Comparative Binding Affinity (Ki/IC50 in nM) at Histamine Receptors
| Compound | H4R | H1R | H2R | H3R |
| This compound | 19 (IC50) / 27 (IC50)[1][2] | No noticeable binding[2] | No noticeable binding[2] | No noticeable binding[2] |
| JNJ 7777120 | 4.5 (Ki) | >10,000 (Ki) | >10,000 (Ki) | >10,000 (Ki) |
| Toreforant | 8.4 (Ki) | >10,000 (Ki, human) | >1,000 (Ki) | Weak affinity |
| VUF-6002 (JNJ 10191584) | 26 (Ki) | - | - | 14,100 (Ki) |
Table 2: Off-Target Binding Profile
| Compound | Off-Target Screening Results |
| This compound | A competitive binding assay against a wider panel of GPCRs, ion channels, and transporters at a concentration of 10 μM revealed that this compound is highly selective for H4R. |
| JNJ 7777120 | Exhibits at least 1000-fold selectivity over H1, H2, or H3 receptors and has no cross-reactivity against 50 other targets. |
| Toreforant | Evaluated against 50 other targets, with less than 50% inhibition at 1 µM for the majority of targets. It did show 56% inhibition of the muscarinic M1 receptor at 1 µM. |
| VUF-6002 (JNJ 10191584) | Shows 540-fold selectivity for H4R over H3R. Further comprehensive off-target screening data is not readily available in the searched sources. |
Experimental Methodologies
The binding affinity and selectivity data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and GTPγS binding assays.
Radioligand Binding Assay
This technique is a gold standard for quantifying the interaction between a ligand and a receptor. It involves the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. To determine the affinity of a non-radiolabeled compound (a "cold" ligand, such as the H4R antagonists discussed here), a competition binding experiment is performed. In this setup, a fixed concentration of the hot ligand is incubated with the receptor source (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the cold ligand. The ability of the cold ligand to displace the hot ligand is measured, and from this, the IC50 and subsequently the Ki value can be calculated.
General Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cells or tissues expressing the histamine receptor of interest are homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptor. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-histamine or another H4R-specific radioligand) and a range of concentrations of the unlabeled antagonist being tested.
-
Separation of Bound and Free Radioligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing cold ligand. A non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the H4R. When an agonist binds to a GPCR, it catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G protein, leading to its activation. The GTPγS binding assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS. When an agonist stimulates the receptor, it promotes the binding of [35S]GTPγS to the G protein. An antagonist will inhibit this agonist-induced increase in [35S]GTPγS binding. An inverse agonist will decrease the basal level of [35S]GTPγS binding in the absence of an agonist.
General Protocol for a GTPγS Binding Assay:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the H4R are prepared.
-
Assay Incubation: The membranes are incubated with a fixed concentration of an H4R agonist, varying concentrations of the antagonist being tested, and a fixed concentration of [35S]GTPγS in an appropriate assay buffer.
-
Separation: The reaction is terminated, and the [35S]GTPγS bound to the G proteins on the membranes is separated from the unbound [35S]GTPγS, typically by filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding, from which the potency (IC50) of the antagonist can be determined.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the H4R signaling pathway and the experimental workflow for a competitive radioligand binding assay.
Caption: H4R Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The selection of a specific H4R antagonist for research purposes should be guided by a thorough evaluation of its binding affinity and, critically, its selectivity. "this compound" demonstrates high potency and selectivity for the human H4 receptor, with no noticeable binding to other histamine receptor subtypes. JNJ 7777120 also exhibits excellent potency and selectivity. Toreforant is another potent and selective antagonist, although it shows some weak affinity for the muscarinic M1 receptor at higher concentrations. VUF-6002 is a selective H4R antagonist with a well-documented preference over the H3R.
Researchers should consider the specific requirements of their experimental system, including the species being studied, and consult the primary literature for the most detailed information on the binding characteristics of each compound. The data and protocols provided in this guide serve as a valuable starting point for making an informed decision.
References
A Comparative Guide to the Reproducibility of Histamine H4 Receptor Antagonist Experimental Results
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of H4R Antagonist Performance with Supporting Experimental Data
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders, including atopic dermatitis, pruritus, and asthma. Consequently, numerous H4R antagonists have been developed and evaluated in a variety of preclinical and clinical settings. This guide provides a comparative analysis of the experimental reproducibility of a key H4R antagonist, JNJ 7777120, often considered a prototypic "H4R antagonist 1," alongside other notable antagonists such as VUF-6002, JNJ 39758979, and toreforant. By presenting detailed experimental protocols and summarizing quantitative data, this document aims to facilitate the replication and validation of these important findings.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial evaluation of any H4R antagonist involves determining its binding affinity and functional activity at the H4 receptor. These in vitro assays are crucial for establishing the potency and selectivity of the compound.
Comparative Binding Affinities of H4R Antagonists
| Compound | Receptor Species | Assay Type | Radioligand | Kᵢ (nM) |
| JNJ 7777120 | Human | Radioligand Binding | [³H]histamine | 4.5[1] |
| VUF-6002 | Rat | Radioligand Binding | Not Specified | >100-fold selective for H4R |
| Toreforant | Human | Radioligand Binding | Not Specified | 8.4 ± 2.2[2] |
Experimental Protocol: Radioligand Binding Assay
A standard method to determine the binding affinity of an H4R antagonist is a competitive radioligand binding assay using membranes from cells expressing the H4 receptor and a radiolabeled ligand, such as [³H]histamine.
Materials:
-
HEK293 cells stably expressing the human H4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
[³H]histamine
-
Unlabeled histamine (for determining non-specific binding)
-
Test compounds (H4R antagonists)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-H4R cells to confluency. Harvest the cells, homogenize them in membrane preparation buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]histamine, and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled histamine.
-
Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Functional Activity: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to the H4 receptor. Antagonists are evaluated by their ability to inhibit agonist-induced GTPγS binding.
Materials:
-
HEK293 cell membranes expressing the H4 receptor
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
H4R agonist (e.g., histamine)
-
Test compounds (H4R antagonists)
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, H4R agonist, and varying concentrations of the test compound.
-
Pre-incubation: Add the cell membrane preparation and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle agitation.
-
SPA Bead Addition: Add a suspension of SPA beads to each well.
-
Signal Detection: Allow the beads to settle and count the plate in a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the antagonist by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration.
In Vivo Preclinical Models: Inflammation and Pruritus
The efficacy of H4R antagonists is commonly evaluated in animal models of inflammation and pruritus. The reproducibility of these experiments is highly dependent on the specific protocols employed.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory properties of novel compounds.
| Compound | Dose (mg/kg, s.c.) | Paw Edema Reduction | Time Point |
| JNJ 7777120 | 10 and 30 | Significant | 2 hours[3] |
| VUF-6002 | 10 | Significant | 2 hours[3] |
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (JNJ 7777120, VUF-6002) dissolved in an appropriate vehicle
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least one hour before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or vehicle subcutaneously (s.c.) at the specified doses.
-
Induction of Edema: After a set pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the paw volume increase between the treated and vehicle control groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).
Zymosan-Induced Peritonitis in Mice
This model is used to evaluate the effect of anti-inflammatory agents on leukocyte migration.
Animals:
-
Male BALB/c mice (8-10 weeks old)
Materials:
-
Zymosan A from Saccharomyces cerevisiae (1 mg/mL in sterile saline)
-
Test compound (JNJ 7777120) dissolved in an appropriate vehicle
-
Phosphate-buffered saline (PBS) containing EDTA
-
Turk's solution (for cell counting)
-
Cytospin and microscope slides
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Peritonitis: After the appropriate pre-treatment time, inject 0.5 mL of the zymosan suspension intraperitoneally.
-
Peritoneal Lavage: At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with 3 mL of cold PBS with EDTA.[4]
-
Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer after diluting an aliquot in Turk's solution.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension, stain them, and perform a differential count of neutrophils, macrophages, and other cell types under a microscope.
-
Data Analysis: Compare the number of total leukocytes and neutrophils in the peritoneal lavage fluid between the treated and vehicle control groups.
Substance P-Induced Pruritus in Mice
This model assesses the anti-pruritic potential of compounds.
Animals:
-
Male ICR mice (5-6 weeks old)
Materials:
-
Substance P (dissolved in sterile saline)
-
Test compound (JNJ 7777120) dissolved in an appropriate vehicle
-
Observation cages
Procedure:
-
Acclimatization: Place the mice individually in observation cages and allow them to acclimate for at least 30 minutes.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous or oral).
-
Induction of Itch: After the pre-treatment period, administer an intradermal injection of substance P (e.g., 100 nmol in 50 µL) into the rostral part of the back.
-
Behavioral Observation: Immediately after the injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: Compare the total number of scratches between the treated and vehicle control groups.
Clinical Trials: Atopic Dermatitis and Asthma
The ultimate test of an H4R antagonist's efficacy and safety is in human clinical trials. The reproducibility of these trials relies on well-defined patient populations and endpoints.
JNJ 39758979 in Moderate Atopic Dermatitis
A Phase 2a study evaluated the efficacy and safety of JNJ 39758979 in adults with moderate atopic dermatitis.
| Parameter | Description |
| Primary Endpoint | Change from baseline in Eczema Area and Severity Index (EASI) score at week 6. |
| Secondary Endpoints | Investigator's Global Assessment (IGA), Pruritus Numeric Rating Scale (PNRS). |
| Inclusion Criteria | Adults with a clinical diagnosis of atopic dermatitis for at least 3 years, EASI score ≥ 12, IGA score ≥ 3, and involvement of ≥10% of body surface area. |
| Exclusion Criteria | Current or recent use of systemic corticosteroids or other immunosuppressants, active skin infection. |
EASI Score Calculation: The EASI score is a composite score that assesses the severity of four clinical signs (erythema, induration/papulation, excoriation, lichenification) in four body regions (head/neck, trunk, upper limbs, lower limbs). The severity of each sign is graded on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). The area of involvement in each region is also scored.
Toreforant in Eosinophilic Asthma
A Phase 2a study investigated the efficacy and safety of toreforant in patients with eosinophilic asthma.
| Parameter | Description |
| Primary Endpoint | Change from baseline in pre-bronchodilator percent-predicted forced expiratory volume in 1 second (FEV1) at week 16. |
| Secondary Endpoints | Change in post-bronchodilator FEV1, Asthma Control Questionnaire (ACQ) scores, weekly averages of Daytime and Nighttime Asthma Diary Symptom Scores. |
| Inclusion Criteria | Adults with a diagnosis of persistent asthma for at least 12 months, requiring medium- to high-dose inhaled corticosteroids, and with a blood eosinophil count of ≥250 cells/µL. |
| Exclusion Criteria | History of life-threatening asthma, current smokers, or those with a smoking history of ≥10 pack-years. |
FEV1 Measurement: FEV1 is measured using spirometry, a standard pulmonary function test. The patient takes a deep breath in and then exhales as forcefully and rapidly as possible for at least 6 seconds. The volume of air exhaled in the first second is the FEV1.
Conclusion
The reproducibility of experimental results for H4R antagonists is fundamental for advancing our understanding of H4R biology and for the development of new therapeutics. This guide provides a framework for comparing the performance of different H4R antagonists by detailing the experimental protocols for key in vitro and in vivo assays, as well as outlining the critical parameters of relevant clinical trials. By adhering to these detailed methodologies, researchers can increase the likelihood of reproducing and building upon these important findings, ultimately accelerating the translation of H4R-targeted therapies from the laboratory to the clinic.
References
Validating H4R Antagonists: A Comparative Guide Using Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune disorders, including atopic dermatitis, pruritus, and asthma.[1][2][3][4] Validation of novel H4R antagonists is crucial, and the use of H4R knockout (KO) mouse models provides a definitive method to confirm on-target effects and elucidate the therapeutic potential of these compounds. This guide compares the effects of prominent H4R antagonists in wild-type (WT) versus H4R KO mice, presenting key experimental data and detailed protocols to support future research and development.
The Gold Standard: H4R Knockout Mice in Drug Validation
H4R knockout mice, which lack a functional H4 receptor, are invaluable tools for validating the specificity of H4R antagonists.[5] By comparing the pharmacological effects of an antagonist in WT and H4R KO mice, researchers can distinguish between on-target effects (observed only in WT mice) and potential off-target effects (present in both WT and KO mice). This approach provides robust evidence for the mechanism of action of a drug candidate.
Comparative Efficacy of H4R Antagonists
Several selective H4R antagonists have been extensively studied using this validation paradigm. This section compares the effects of two well-characterized antagonists, JNJ7777120 and VUF 6002 (also known as JNJ10191584), across different inflammatory models.
JNJ7777120: A Prototypical H4R Antagonist
JNJ7777120 is a potent and selective H4R antagonist that has been instrumental in defining the role of the H4R in various physiological and pathological processes.
Table 1: Effects of JNJ7777120 in WT vs. H4R KO Mice
| Disease Model | Parameter Measured | Effect in Wild-Type (WT) Mice Treated with JNJ7777120 | Effect in H4R Knockout (KO) Mice | Reference |
| Pruritus (Itch) | Histamine-induced scratching | Significant reduction in scratching behavior | No histamine-induced scratching observed | |
| Allergic pruritus | Potent inhibition of scratching | Pruritus induced by allergic mechanisms is attenuated | ||
| Atopic Dermatitis | Skin inflammation (cellular influx, epidermal hyperproliferation) | Reduction in inflammatory cell influx and epidermal hyperproliferation | Amelioration of skin lesions, diminished inflammatory cell influx | |
| Ovalbumin-specific IgE levels | Not consistently reported in antagonist studies | Reduced levels of ovalbumin-specific IgE | ||
| Peritonitis | Neutrophil infiltration | Significant reduction in neutrophil infiltration | Not explicitly stated, but KO mice show reduced inflammation | |
| LPS-induced Inflammation | TNF-α production | Inhibition of LPS-induced TNF-α production | Reduced LPS-induced TNF-α production |
VUF 6002 (JNJ10191584): Another Key H4R Antagonist
VUF 6002 is another selective H4R antagonist that has been shown to have anti-inflammatory and antinociceptive effects.
Table 2: Effects of VUF 6002 in a Rat Model of Inflammation
| Disease Model | Parameter Measured | Effect of VUF 6002 Treatment | Reference |
| Carrageenan-induced Acute Inflammation | Paw edema | Significant reduction in paw edema | |
| Thermal hyperalgesia | Significant reduction in thermal hyperalgesia |
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways and experimental designs is critical for interpreting the data from knockout mouse studies.
Histamine H4 Receptor Signaling Pathway
The H4R is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events trigger downstream effects, including chemotaxis of immune cells like mast cells and eosinophils, and modulation of cytokine production.
References
- 1. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. criver.com [criver.com]
Unveiling the Cellular Response: A Comparative Guide to Histamine H4 Receptor Antagonist Activity
For researchers, scientists, and drug development professionals, understanding the nuanced activity of Histamine H4 Receptor (H4R) antagonists across different cellular backgrounds is paramount for advancing novel therapeutics. This guide provides a comprehensive cross-validation of H4R antagonist 1 activity, presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes.
The histamine H4 receptor, a G protein-coupled receptor (GPCR), is a key player in inflammatory and immune responses.[1][2] Its expression is predominantly found on hematopoietic cells such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[1][3][4] Consequently, H4R has emerged as a promising therapeutic target for a range of inflammatory and autoimmune disorders, including allergic rhinitis, asthma, atopic dermatitis, and rheumatoid arthritis. The development of potent and selective H4R antagonists is a critical step in harnessing the therapeutic potential of this target. This guide focuses on a comparative analysis of the activity of various H4R antagonists in different cell lines, providing a framework for their evaluation and selection in preclinical research.
Comparative Activity of H4R Antagonists
The inhibitory activity of H4R antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). These values are determined through various in vitro assays that measure the antagonist's ability to block histamine-induced cellular responses. The following table summarizes the reported activities of several prominent H4R antagonists across different cell types.
| Antagonist | Cell Line/Type | Assay Type | Parameter | Value | Reference |
| JNJ7777120 | Human Eosinophils | Chemotaxis | IC50 | 300 nM | |
| Mouse Mast Cells | Chemotaxis | IC50 | Not specified, but effective | ||
| HEK293 (murine H4R) | Calcium Mobilization | pIC50 | 7.4 | ||
| Human T-cell Lymphoma (HuT78, Karpas299, OCI-Ly12) | Cell Viability | - | Effective at 10 µM | ||
| Recombinant hH4R | Binding Assay | Ki | 4.5 nM | ||
| JNJ39758979 | Recombinant hH4R | Binding Assay | Ki | 12.5 ± 2.6 nM | |
| Toreforant | Recombinant hH4R | Binding Assay | Ki | 8.4 ± 2.2 nM | |
| A-943931 | Human H4R | Binding Assay | Ki | 5 nM | |
| Rat H4R | Binding Assay | Ki | 4 nM | ||
| Mouse H4R | Binding Assay | Kb | 6 nM | ||
| HMC-1 (Human Mast Cell) | ALDH2 Activity | - | Effective at 300 nM | ||
| Microglia | TNF-α and IL-6 release | - | Partially effective at 10 µM | ||
| Bone Marrow-Derived Mast Cells | Cell Shape Change | IC50 | 0.38 µM |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize H4R antagonist activity.
Calcium Mobilization Assay
This assay measures the ability of an H4R antagonist to block histamine-induced increases in intracellular calcium concentration ([Ca2+]i), a key downstream signaling event of H4R activation.
Cell Line: HEK293 cells stably expressing the human H4 receptor (HEK/H4R/Gα16).
Materials:
-
HEK/H4R/Gα16 cells
-
DMEM, 10% FBS, Puromycin (for cell culture)
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid
-
Histamine (agonist)
-
H4R antagonist (test compound)
-
FlexStation or FLIPR instrument
Procedure:
-
Cell Seeding: Seed HEK/H4R/Gα16 cells at a density of 3 x 10^4 to 5 x 10^4 cells/well in a 96-well black plate and incubate for 12-24 hours.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution prepared in HBSS with HEPES and probenecid. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the H4R antagonist and a fixed concentration of histamine in the assay buffer.
-
Assay:
-
Place the cell plate into the FlexStation or FLIPR instrument.
-
Add the H4R antagonist to the wells and incubate for a pre-determined time.
-
Add histamine to stimulate the cells and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. The IC50 value for the antagonist is calculated by plotting the inhibition of the histamine response against the antagonist concentration.
Mast Cell Chemotaxis Assay
This assay assesses the ability of an H4R antagonist to inhibit the migration of mast cells towards a histamine gradient.
Cell Line: Mouse bone marrow-derived mast cells (BMMCs).
Materials:
-
BMMCs
-
24-well Transwell plates (with permeable supports)
-
Chemotaxis buffer (e.g., RPMI-1640 with 10% FBS)
-
Histamine (chemoattractant)
-
H4R antagonist (test compound)
-
Hemocytometer or flow cytometer for cell counting
Procedure:
-
Cell Preparation: Culture and harvest BMMCs. Resuspend the cells in chemotaxis buffer.
-
Assay Setup:
-
Add chemotaxis buffer containing histamine to the lower chamber of the Transwell plate.
-
Add the BMMC suspension, pre-incubated with or without the H4R antagonist, to the upper chamber (the Transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for several hours (typically 2-8 hours) to allow for cell migration.
-
Cell Counting:
-
Carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or flow cytometer.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence and absence of the antagonist. The IC50 value is then determined.
cAMP Accumulation Assay
This assay measures the ability of an H4R antagonist to reverse the histamine-induced inhibition of adenylyl cyclase activity, which leads to changes in intracellular cyclic AMP (cAMP) levels. H4R is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase.
Cell Line: HEK293T cells stably expressing the H4 receptor.
Materials:
-
HEK293T-H4R cells
-
DMEM, 10% FBS, G418 (for cell culture)
-
Forskolin (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Histamine (agonist)
-
H4R antagonist (test compound)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Seeding: Seed HEK293T-H4R cells in a suitable assay plate and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with the H4R antagonist for a specified duration.
-
Add a mixture of forskolin and histamine to the wells.
-
-
Incubation: Incubate the plate for a defined period to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the antagonist to restore forskolin-stimulated cAMP levels in the presence of histamine is quantified, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the H4R signaling pathway and a typical experimental workflow for antagonist screening.
Caption: H4R Signaling Pathway.
Caption: Experimental Workflow for H4R Antagonist Screening.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Clinical Development of Histamine H4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical H4R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a promising therapeutic target for a range of inflammatory and immune-mediated disorders. Its predominant expression on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, positions it as a key regulator of immune responses.[1] This guide provides a comprehensive meta-analysis of preclinical studies on H4R antagonists, presenting comparative data on their performance, detailed experimental methodologies, and visual representations of key pathways and workflows to aid in research and development efforts.
Quantitative Data Summary
The following tables summarize the quantitative data for prominent H4R antagonists evaluated in preclinical studies.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Compound | Human H4R Ki (nM) | Species Specificity | Selectivity | Functional Assay (IC50/EC50) | Reference |
| JNJ7777120 | 4.5 | Human, Mouse, Rat (equipotent) | >1000-fold over H1R, H2R, H3R | pA2 = 8.1 | [2][3] |
| JNJ39758979 | 12.5 ± 2.6 | Human | >80-fold over other histamine receptors | Inhibits histamine-induced eosinophil shape change in whole blood | [4][5] |
| Toreforant (JNJ38518168) | 8.4 ± 2.2 | Human | Excellent selectivity over other histamine receptors | Inhibits histamine-induced eosinophil shape change in vitro | |
| JNJ28307474 | Not explicitly stated | Mouse | Specific H4R antagonist | Reduces IL-17 production in vitro |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Disease Model | Key Efficacy Findings | Reference |
| JNJ7777120 | Mouse | Zymosan-induced peritonitis | Significantly blocks neutrophil infiltration. | |
| Mouse | Histamine- and Substance P-induced scratching | Significantly reduced scratching behavior. | ||
| Mouse | Ovalbumin-induced asthma | Attenuated airway hyperreactivity and remodeling. Reduced Th2 cytokines IL-13 and IL-5. | ||
| Rat | Rotenone-induced Parkinson's disease model | Prevented dopaminergic neuron degeneration and reduced apomorphine-induced rotational behavior. | ||
| JNJ39758979 | Mouse | Ovalbumin-induced asthma | Dose-dependent activity. | |
| Mouse | Contact dermatitis | Dose-dependent activity. | ||
| JNJ28307474 | Mouse | Collagen-induced arthritis (CIA) & Collagen antibody-induced arthritis (CAIA) | Reduced arthritis disease severity, joint histology score, and IL-17 production. | |
| Toreforant | Mouse | Asthma and arthritis models | Anti-inflammatory effects. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used in these preclinical studies, the following diagrams illustrate the H4R signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the reviewed studies.
Receptor Binding Assay (Generic)
-
Objective: To determine the binding affinity (Ki) of a compound for the H4 receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human, mouse, or rat H4 receptor.
-
Radioligand: A radiolabeled ligand with known high affinity for the H4R (e.g., [3H]histamine or a specific antagonist) is used.
-
Competition Assay: The cell membranes are incubated with the radioligand in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Zymosan-Induced Peritonitis
-
Objective: To evaluate the anti-inflammatory effect of H4R antagonists on acute inflammation.
-
Methodology:
-
Animals: Typically, mice are used.
-
Induction: Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan A (a cell wall component from Saccharomyces cerevisiae), often at a dose of 1 mg in sterile saline.
-
Treatment: The H4R antagonist or vehicle is administered, usually prior to or at the time of zymosan injection.
-
Assessment: At a specific time point after induction (e.g., 4, 8, or 24 hours), the peritoneal cavity is lavaged with saline.
-
Cell Analysis: The lavage fluid is collected, and the total number of leukocytes is counted. Differential cell counts (neutrophils, macrophages, etc.) are performed after cytocentrifugation and staining (e.g., Diff-Quick).
-
Collagen-Induced Arthritis (CIA)
-
Objective: To assess the therapeutic potential of H4R antagonists in a model of rheumatoid arthritis.
-
Methodology:
-
Animals: Specific strains of mice, such as DBA1/J, are commonly used.
-
Immunization: Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Treatment: The H4R antagonist or vehicle is administered daily, starting either at the time of immunization or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is monitored by scoring the paws for signs of inflammation (redness, swelling).
-
Histological Analysis: At the end of the study, joints are collected for histological examination to assess cartilage and bone erosion.
-
Biomarker Analysis: Cytokine levels (e.g., IL-17) in the lymph nodes or serum can be measured.
-
Ovalbumin-Induced Asthma
-
Objective: To evaluate the effect of H4R antagonists on allergic airway inflammation.
-
Methodology:
-
Animals: Mice, such as BALB/c, are frequently used.
-
Sensitization: Mice are sensitized by i.p. injections of ovalbumin (OVA) complexed with an adjuvant like aluminum hydroxide.
-
Challenge: After the sensitization period, mice are challenged with aerosolized OVA to induce an asthmatic response.
-
Treatment: The H4R antagonist or vehicle is administered before or during the challenge phase.
-
Assessment:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect fluid for cell counting (especially eosinophils) and cytokine analysis (e.g., IL-4, IL-5, IL-13).
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured.
-
Histology: Lung tissue is examined for signs of inflammation, mucus production (goblet cell hyperplasia), and airway remodeling.
-
-
Histamine-Induced Scratching
-
Objective: To assess the anti-pruritic activity of H4R antagonists.
-
Methodology:
-
Animals: Mice are commonly used.
-
Acclimation: Animals are placed in observation chambers to acclimate.
-
Induction: Itching is induced by an intradermal injection of histamine into the nape of the neck or the rostral back.
-
Treatment: The H4R antagonist or vehicle is administered prior to the histamine injection.
-
Behavioral Assessment: The number of scratching bouts with the hind paws directed towards the injection site is counted for a defined period (e.g., 30-60 minutes) after the histamine injection.
-
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histamine H4 -receptor (H4 R) regulates eosinophilic inflammation in ovalbumin-induced experimental allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of H4R Antagonist JNJ 7777120 as a Research Tool and the Importance of a Negative Control
A comprehensive guide for researchers on the application of the selective histamine H4 receptor antagonist, JNJ 7777120, in experimental settings, highlighting the critical use of an inactive analog, VUF6007, as a negative control to ensure data validity.
The histamine H4 receptor (H4R) has emerged as a significant target in drug discovery, primarily for inflammatory and immune disorders. JNJ 7777120 is a potent and selective H4R antagonist that has been instrumental as a research tool in elucidating the physiological and pathophysiological roles of this receptor. When conducting experiments with such a specific pharmacological tool, the inclusion of a proper negative control is paramount to validate that the observed effects are indeed mediated by the target receptor. This guide provides a comparative overview of JNJ 7777120 and an inactive analog, VUF6007, and details experimental protocols for their use.
Performance Comparison: Active vs. Inactive H4R Ligands
To demonstrate the specific antagonistic effect of JNJ 7777120 on H4R-mediated responses, it is essential to compare its activity with a structurally related but pharmacologically inactive compound. VUF6007, an analog of the H4R antagonist VUF6002, has been shown to be inactive at the H4 receptor and serves as an excellent negative control.
The following table summarizes in vivo data from a carrageenan-induced inflammation model in rats, comparing the effects of JNJ 7777120 and the inactive analog VUF6007.
| Compound | Dose (mg/kg, s.c.) | Paw Edema Inhibition (%) | Thermal Hyperalgesia Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| JNJ 7777120 | 10 | 45.5 | 58.3 |
| JNJ 7777120 | 30 | 55.2 | 75.1 |
| VUF6007 (Inactive Analog) | 10 | No significant inhibition | No significant inhibition |
Data adapted from Coruzzi et al. (2007). The study demonstrates that JNJ 7777120 significantly reduces inflammation and pain responses in a dose-dependent manner, while the inactive analog VUF6007 has no effect, confirming that the observed effects of JNJ 7777120 are H4R-specific.[1][2][3][4]
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H4R activation can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events are crucial for the pro-inflammatory functions of the H4R, including chemotaxis of immune cells such as mast cells and eosinophils.
Caption: Histamine H4 Receptor Signaling Pathway.
Experimental Protocols
To effectively utilize JNJ 7777120 and a negative control in research, it is crucial to follow well-defined experimental protocols. Below are examples of in vivo and in vitro experimental workflows.
In Vivo Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory properties of H4R antagonists.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Detailed Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used. They should be housed in a controlled environment with free access to food and water for at least one week before the experiment.
-
Compound Administration: JNJ 7777120 and VUF6007 are dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80). The compounds or vehicle are administered subcutaneously 30 minutes before the inflammatory insult.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at specified time points thereafter. The difference in paw volume is calculated as the degree of edema.
-
Measurement of Thermal Hyperalgesia: A plantar test apparatus is used to measure the latency of paw withdrawal in response to a radiant heat source. A shortened latency indicates hyperalgesia.
-
Data Analysis: The percentage inhibition of edema and hyperalgesia is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate tests, such as ANOVA followed by a post-hoc test.
In Vitro Experimental Workflow: Chemotaxis Assay
This assay is used to evaluate the effect of H4R antagonists on the migration of immune cells, such as eosinophils or mast cells, towards a chemoattractant.
Caption: In Vitro Chemotaxis Assay Workflow.
Detailed Methodology:
-
Cell Isolation: Eosinophils can be isolated from the peripheral blood of healthy human donors using density gradient centrifugation and negative selection techniques.
-
Compound Preparation: JNJ 7777120 and VUF6007 are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the final desired concentrations.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., a 96-well ChemoTx® system) is used. The lower wells are filled with assay buffer containing the chemoattractant (e.g., histamine). The filter membrane is placed over the wells, and the isolated cells, pre-incubated with the test compounds or vehicle, are added to the top of the filter.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 to allow for cell migration along the chemoattractant gradient.
-
Quantification of Migration: After incubation, non-migrated cells are wiped from the top of the filter. The filter is then stained, and the number of cells that have migrated to the lower side of the filter is counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of cells that migrated in the presence of the vehicle control. The concentration of JNJ 7777120 that inhibits 50% of the maximal migration (IC50) is calculated. The effect of the negative control, VUF6007, should not be significantly different from the vehicle control.
By employing these rigorous experimental designs and including appropriate controls, researchers can confidently attribute the observed biological effects to the specific antagonism of the histamine H4 receptor by JNJ 7777120, thereby advancing our understanding of H4R biology and its potential as a therapeutic target.
References
- 1. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Antiinflammatory and antinociceptive effects of the selective histamine H4-receptor antagonists JNJ7777120 and VUF6002 in a rat model of carrageenan-induced acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for H4R Antagonist 1
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application in experiments. The final, critical stage of proper disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of H4R antagonist 1, a compound noted for its potential in modulating inflammatory responses.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory:
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Ventilation: Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1] Treat spill cleanup materials as hazardous waste.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundation of a safe disposal process.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, pipette tips, gloves, and empty vials.
-
-
Liquid Waste:
-
Solutions containing this compound. It is critical to not mix these with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any needles or syringes used for dissolving or transferring the compound must be disposed of in a designated sharps container.
-
Step 2: Container Selection and Labeling
The integrity and clear labeling of waste containers are crucial for safe storage and transport.
-
Container Type: Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and their approximate concentrations.
-
The date when waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
Designated and properly managed satellite accumulation areas are essential for the safe temporary storage of hazardous waste.
-
Location: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store liquid waste containers within a secondary containment bin to mitigate the impact of potential leaks.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be conducted by a licensed and approved waste disposal vendor.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste. They will provide specific instructions and ensure that the disposal process complies with all local, state, and federal regulations.
-
Regulatory Compliance: The disposal must be carried out at an approved waste disposal plant.[1]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Hazard Classification | Harmful if swallowed (Acute toxicity, Oral, Category 4) | [1] |
| Very toxic to aquatic life with long lasting effects (Chronic aquatic toxicity, Category 1) | [1] | |
| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: A step-by-step workflow for the safe disposal of this compound.
Signaling Pathway Context: Histamine H4 Receptor
While not directly related to disposal, understanding the biological context of this compound underscores its nature as a potent research chemical requiring careful handling. The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily involved in inflammatory and immune responses.
Caption: Simplified signaling pathway of the Histamine H4 Receptor.
By adhering to these detailed procedures, research professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.
References
Essential Safety and Operational Protocols for Handling H4R Antagonist 1
Disclaimer: "H4R antagonist 1" is a placeholder designation for a potentially potent, novel research chemical. The following guidance is based on a precautionary approach for handling pharmacologically active, powdered compounds where specific hazards have not been fully characterized. A comprehensive, substance-specific Safety Data Sheet (SDS) must be consulted if and when it becomes available. Always conduct a thorough risk assessment before beginning any laboratory work.[1]
Hazard Assessment and Precautionary Principle
Given the unknown specific toxicological properties of "this compound," it must be treated as a highly potent compound. This means assuming it could be toxic, carcinogenic, mutagenic, or teratogenic at low doses.[1] All handling procedures should be designed to minimize any potential exposure.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the minimum required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment (PPE) |
| General Laboratory Operations | - Double nitrile gloves- Safety glasses with side shields- Fully-buttoned laboratory coat |
| Weighing of Powders | - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders) |
| Preparation of Solutions | - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over a lab coat |
| Conducting Reactions | - Double nitrile gloves (select material based on all reactants)- Chemical splash goggles- Laboratory coat |
| Waste Disposal | - Double nitrile gloves- Chemical splash goggles- Laboratory coat |
Note: Always inspect PPE for damage before use and do not wear it outside of the laboratory.[1] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[2][3]
Engineering Controls
To minimize inhalation exposure, all manipulations of this compound that could generate dust, such as weighing and preparing solutions from powder, must be performed within a certified containment device.
| Operation | Primary Engineering Control |
| Handling Powders | Powder-containment hood or glove box |
| Preparing Solutions & Reactions | Certified chemical fume hood |
Standard Operating Procedure (SOP) for Safe Handling
A detailed, step-by-step plan is essential for ensuring safety and compliance.
Experimental Protocol: Weighing and Preparing a Stock Solution
-
Preparation:
-
Designate a specific area within a powder-containment hood or glove box for handling the solid this compound.
-
Assemble all necessary equipment: spatulas, weigh paper/boats, vials, solvent, and vortex mixer.
-
Ensure a dedicated chemical waste container is properly labeled and within reach.
-
Verify that an emergency eyewash and safety shower are accessible and operational.
-
-
Weighing the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Place a tared weigh boat on the analytical balance inside the containment hood.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
To minimize dust generation, consider using wet-handling techniques, such as lightly dampening the powder with a suitable solvent if the protocol allows.
-
-
Solution Preparation:
-
Carefully add the weighed powder to the pre-labeled vial.
-
Slowly add the desired volume of solvent to the vial to avoid splashing.
-
Securely cap the vial and mix until the compound is fully dissolved. A vortex mixer may be used.
-
-
Decontamination and Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol, followed by water).
-
Dispose of all contaminated disposable items (e.g., gloves, weigh boats, pipette tips) in the designated hazardous waste container.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste (contaminated gloves, weigh paper, etc.) | - Collect in a clearly labeled, sealed hazardous waste container.- Do not mix with non-hazardous waste. |
| Liquid Waste (unused solutions, rinsates) | - Collect in a compatible, sealed, and clearly labeled hazardous waste container.- Do not dispose of down the sink. |
| Sharps (contaminated needles, scalpels) | - Place in a designated, puncture-resistant sharps container. |
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | - Immediately remove contaminated clothing.- Flush the affected area with copious amounts of water for at least 15 minutes.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air.- Seek immediate medical attention. |
| Spill | - Alert others in the area.- If the spill is large or you are unsure how to clean it, evacuate the area and contact the institutional safety office.- For minor spills, use a chemical spill kit, wearing appropriate PPE. Absorb the spill with an inert material, and place it in a sealed container for hazardous waste disposal. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of potent this compound powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
